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5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Documentation Hub

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Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Triazolylphenol Scaffold

An In-depth Technical Guide to the Chemical Properties of Chloro-Substituted 2-(4H-1,2,4-triazol-4-yl)phenols A Note on Scope: This technical guide addresses the chemical properties of the broader class of chloro-substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Chloro-Substituted 2-(4H-1,2,4-triazol-4-yl)phenols

A Note on Scope: This technical guide addresses the chemical properties of the broader class of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols. At the time of writing, specific experimental data for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is not extensively available in the public domain. Therefore, this whitepaper leverages established principles of organic chemistry and available data on structurally related analogs to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] Its unique electronic characteristics, metabolic stability, and ability to participate in hydrogen bonding contribute to favorable pharmacokinetic profiles.[1] When integrated with a phenol moiety, the resulting triazolylphenol structure presents a versatile platform for drug design. The phenolic hydroxyl group can act as a key hydrogen bond donor or a handle for further derivatization, while the triazole ring modulates the compound's overall physicochemical properties and target interactions.

The introduction of a chlorine atom onto the phenolic ring further diversifies the molecule's potential. Halogen substitution is a common strategy in drug discovery to enhance binding affinity, improve metabolic stability, and modulate lipophilicity.[3] This guide will explore the synthesis, characterization, and potential reactivity of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols, providing a foundational understanding for their application in research and development.

Molecular Structure and Physicochemical Properties

The core structure consists of a phenol ring substituted with a 4H-1,2,4-triazol-4-yl group at the 2-position and a chlorine atom at a variable position (e.g., the 5-position for the titular compound). The dihedral angle between the benzene and triazole rings in the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol, is approximately 41.74°, indicating a non-planar conformation.[4]

The electronic properties of the molecule are governed by the interplay of its constituent functional groups. The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atom is deactivating but also ortho-, para-directing. The 1,2,4-triazole ring is an electron-withdrawing group.

Table 1: Computed Physicochemical Properties for a Representative Analog

While experimental data for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is scarce, the following table presents computed properties for the closely related isomer, 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol, to provide an estimate of the expected values.

PropertyValueSource
Molecular FormulaC₈H₆ClN₃O[5]
Molecular Weight195.60 g/mol [5]
XLogP31.5[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]

General Synthesis Strategies

The synthesis of 2-(4H-1,2,4-triazol-4-yl)phenols can be achieved through the cyclization of appropriate precursors. A plausible and documented route for the parent structure involves the reaction of an aminophenol with diformylhydrazine.[4] This approach can be adapted for chloro-substituted analogs.

Proposed Synthesis Workflow

The following workflow outlines a general strategy for the synthesis of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols. The key step is the reaction of a chloro-substituted 2-aminophenol with a reagent capable of forming the 1,2,4-triazole ring.

Synthesis_Workflow cluster_reactants Starting Materials reactant1 Chloro-substituted 2-Aminophenol intermediate Intermediate Adduct reactant1->intermediate reactant2 Diformylhydrazine reactant2->intermediate product Chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenol intermediate->product Cyclization (Dehydration) reagents High Temperature (e.g., 443 K in autoclave)

Caption: Generalized synthesis of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols.

Experimental Protocol (Adapted from a related synthesis)

This protocol is adapted from the synthesis of the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol.[4]

  • Reaction Setup: Combine equimolar amounts of the desired chloro-substituted 2-aminophenol and diformylhydrazine in a Teflon-lined stainless steel autoclave.

  • Heating: Heat the sealed autoclave in a furnace to a temperature of approximately 443 K for 48 hours.

  • Cooling and Isolation: Allow the reaction vessel to cool to room temperature.

  • Purification: Isolate the crude product and wash thoroughly with hot water followed by hot ethanol to remove unreacted starting materials and byproducts.

  • Crystallization: If necessary, further purify the product by recrystallization from a suitable solvent to obtain crystals suitable for analysis.

Spectroscopic Characterization

The structural elucidation of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols relies on a combination of spectroscopic techniques. The following are expected spectral characteristics based on known data for similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The protons on the substituted phenyl ring will appear as multiplets in the downfield region (typically δ 6.8–8.0 ppm). The specific splitting patterns will depend on the position of the chlorine atom.

    • Triazole Protons: The C-H protons of the 1,2,4-triazole ring are expected to appear as sharp singlets, typically in the δ 8.0-9.5 ppm region.[8]

    • Phenolic Proton: The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: The carbon signals of the phenyl ring will appear in the δ 115–160 ppm range. The carbon attached to the hydroxyl group will be the most downfield among the phenyl carbons.

    • Triazole Carbons: The carbons of the triazole ring are expected in the δ 140–155 ppm region.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeSource
O-H (Phenol)3200-3600 (broad)Stretching[9]
C-H (Aromatic)3030-3100Stretching[7]
C=N (Triazole)1500-1600Stretching[10]
N=N (Triazole)~1540Stretching[7]
C-Cl1000-1100StretchingN/A
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be observed, confirming the presence of a single chlorine atom.

Reactivity and Potential Transformations

The chemical reactivity of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols is dictated by the three main components of the molecule: the phenol ring, the hydroxyl group, and the triazole ring.

Reactivity_Diagram main_compound 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Phenol Ring Hydroxyl Group Triazole Ring electrophilic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) main_compound:ring->electrophilic_sub ortho/para to -OH etherification Etherification / Esterification (e.g., Williamson Ether Synthesis) main_compound:oh->etherification Nucleophilic attack coordination Coordination Chemistry (Ligand for Metal Complexes) main_compound:triazole->coordination N-donor atoms

Caption: Key reactivity sites of the chloro-triazolylphenol scaffold.

  • Phenol Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl group and deactivated by the chlorine and triazole substituents. Further substitution will likely be directed to the positions ortho and para to the powerful activating hydroxyl group.[11]

  • Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides a convenient handle for modifying the molecule's solubility and pharmacokinetic properties.

  • Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, making them potential ligands for coordination with metal ions.[4] The ring itself is generally stable but can undergo nucleophilic substitution under harsh conditions.[12]

Potential Applications in Drug Discovery

While the specific biological activity of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is not documented, the activities of related compounds suggest several promising avenues for research.

  • Antifungal Agents: The 1,2,4-triazole core is famously present in many antifungal drugs that inhibit the fungal enzyme lanosterol 14α-demethylase.[13]

  • Anticonvulsant Activity: Certain 3-amino-5-(chlorophenoxy-phenyl)-4H-1,2,4-triazoles have shown potent anticonvulsant effects.[14]

  • Anticancer Agents: Various substituted 1,2,4-triazoles have been investigated for their anticancer properties, acting through mechanisms such as the inhibition of aromatase.[10]

  • Antimicrobial Agents: The triazole nucleus has been incorporated into a wide variety of agents displaying broad-spectrum antimicrobial activities.[15]

The combination of the triazole ring, a phenolic hydroxyl group, and a chloro-substituent makes this class of compounds a highly attractive scaffold for screening against various biological targets.

Conclusion

The chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenol scaffold represents a class of compounds with significant potential in medicinal chemistry and materials science. While specific data on the 5-chloro isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The synthetic accessibility, rich reactivity, and the known biological relevance of the constituent moieties make these compounds compelling targets for future research and development. Further investigation is warranted to synthesize and characterize specific isomers and to explore their full range of biological activities.

References

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone. CAS Common Chemistry. Retrieved February 19, 2026, from [Link]

  • 2-(4H-1,2,4-Triazol-4-yl)phenol. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved February 19, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research. Retrieved February 19, 2026, from [Link]

  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica. Retrieved February 19, 2026, from [Link]

  • 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone. SIELC Technologies. Retrieved February 19, 2026, from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved February 19, 2026, from [Link]

  • 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol. PubChem. Retrieved February 19, 2026, from [Link]

  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol. SpectraBase. Retrieved February 19, 2026, from [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved February 19, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • The chloro-4-of 2-[2-(4-chlorophenoxy) phenyl that antifungal alkyl replaces]-1-[10][14][16] triazol-1-yl alcohol cpd. Google Patents. Retrieved February 19, 2026, from

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Retrieved February 19, 2026, from [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved February 19, 2026, from [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Retrieved February 19, 2026, from [Link]-triazole_derivatives_with_various_alkyl_and_aromatic_substituents)

Sources

Exploratory

A Guide to the Definitive Structure Elucidation of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Abstract The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] When coupled with a functionalized phenol, the resulting molecule, such as 5-Chloro-2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] When coupled with a functionalized phenol, the resulting molecule, such as 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, becomes a highly valuable building block for drug discovery and development. The precise determination of its chemical structure is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards. This guide provides an in-depth, methodology-focused narrative on the comprehensive elucidation of this molecule's structure. We will move beyond simple procedural lists to explain the scientific rationale behind employing an integrated, multi-technique analytical workflow, ensuring a self-validating and unambiguous structural assignment.

The Imperative for a Multi-Faceted Analytical Approach

Our strategy is built on a logical progression, starting with confirmation of the basic formula and culminating in the definitive three-dimensional structure.

G cluster_0 Initial Confirmation cluster_1 Functional Group Identification cluster_2 Connectivity & 2D Structure cluster_3 Definitive 3D Structure HRMS High-Resolution Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy HRMS->IR Confirms Formula EA Elemental Analysis EA->IR NMR NMR Spectroscopy (1H, 13C, 2D) IR->NMR Confirms Functional Groups XRAY Single-Crystal X-Ray Crystallography NMR->XRAY Defines Connectivity Conclusion Conclusion XRAY->Conclusion Unambiguous 3D Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Rationale: The first and most fundamental question is the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the chosen technique over standard MS because its high accuracy allows for the determination of the elemental formula, providing strong evidence that the desired molecular transformation has occurred.

Experimental Protocol (LC-ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) system, such as an LTQ Orbitrap, capable of high resolution.

  • Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

  • Data Interpretation: Analyze the resulting spectrum for the monoisotopic mass. The presence of a chlorine atom should be evident from the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 relative to the M peak.

Expected Data & Interpretation: The molecular formula for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is C₈H₆ClN₃O. The expected HRMS data provides a powerful first layer of validation.

Parameter Expected Value Significance
Molecular FormulaC₈H₆ClN₃ODefines the elemental composition.
Exact Mass195.0200The precise mass of the most abundant isotopes.
[M+H]⁺ (Positive Mode)196.0277Confirms the molecular weight.
[M-H]⁻ (Negative Mode)194.0122Provides complementary confirmation.
Isotopic PatternM peak (~100%), M+2 peak (~32.5%)Unambiguous evidence for the presence of one chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[2] For our target molecule, we expect to see characteristic absorptions for the phenol O-H group, the aromatic rings, and the triazole system. The absence of starting material signals (e.g., an amino group from a precursor) provides evidence for reaction completion.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule, confirming the presence of the expected structural motifs.[3]

Wavenumber (cm⁻¹) Vibration Type Interpretation
3200–3600 (Broad)O–H stretchStrong evidence for the phenolic hydroxyl group, broadened by hydrogen bonding.[3]
3000–3100 (Sharp)Aromatic C–H stretchConfirms the presence of the benzene ring.
~1610, 1500, 1450Aromatic C=C stretchMultiple bands characteristic of the aromatic rings (phenol and triazole).
~1550C=N stretchCharacteristic of the triazole ring system.[4]
~1220C–O stretchTypical for a phenolic C-O bond.[3]
700–850C–Cl stretchIndicates the presence of the chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Connectivity

Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[1] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can definitively piece together the molecular skeleton and confirm the substitution pattern.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the observation of the exchangeable phenolic -OH proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: COSY (Correlated Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations.

Expected Data & Interpretation:

  • ¹H NMR: We expect 6 distinct signals in the aromatic/heterocyclic region and one exchangeable proton signal.

    • The two protons on the triazole ring (H-3', H-5') are chemically equivalent and will appear as a single, sharp singlet.

    • The three protons on the substituted phenol ring will have a specific splitting pattern due to their coupling relationships.

    • The phenolic -OH will appear as a broad singlet, its chemical shift being concentration-dependent.

  • ¹³C NMR: We expect 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (O, N, Cl).

  • HMBC - The Key to Connectivity: The HMBC spectrum is crucial. It will show a correlation between the proton on the phenol ring at the C2 position (H-3) and the carbon atoms of the triazole ring (C-3', C-5'), and vice-versa, definitively proving the point of attachment between the two ring systems.

Caption: Key HMBC correlations confirming the structure.

Predicted NMR Data Summary:

Position ¹H δ (ppm), Mult. ¹³C δ (ppm) Key HMBC Correlations
OH~10.5, br s--
C2-~145.0H3 -> C2, H4 -> C2
C3~7.5, d~120.0H3 -> C1, C5, C3', C5'
C4~7.3, dd~130.0H4 -> C2, C6
C5-~125.0H6 -> C5, H4 -> C5
C6~7.6, d~128.0H6 -> C2, C4
C3'/C5'~8.5, s~148.0H3'/H5' -> C2

(Note: Chemical shifts are predictive and may vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doubleet of doublets, br=broad)

Single-Crystal X-ray Crystallography: The Definitive Proof

Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[5] It provides a precise three-dimensional map of the molecule in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[5][6]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution & Refinement: Process the collected data to determine the unit cell and space group.[5] Solve the structure using computational methods (e.g., direct methods) to generate an initial electron density map. Refine this model against the experimental data to obtain the final, precise atomic coordinates.[5]

G A Synthesized Compound B Crystal Growth (Slow Evaporation, etc.) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final 3D Model (CIF File) F->G

Caption: Workflow for X-ray crystallography analysis.

Expected Data & Interpretation: The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data will confirm:

  • The C-N bond between C2 of the phenol ring and N4 of the triazole ring.

  • The location of the chlorine atom at the C5 position.

  • The planarity of the rings and the dihedral angle between them.[7]

  • Intermolecular hydrogen bonds, likely involving the phenolic -OH and a nitrogen atom of the triazole ring of an adjacent molecule, which governs the crystal packing.

Conclusion

The structural elucidation of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is a process of accumulating and correlating evidence. The elemental formula is established by HRMS, the functional groups are confirmed by IR, and the intricate atomic connectivity is mapped by a suite of NMR experiments. Each step validates the previous one. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence, delivering a high-resolution three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity required for high-stakes fields like drug development, providing an unshakeable foundation for all subsequent research.

References

  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126.
  • Xiong, X., et al. (2023, October 7). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 7007. Available from: [Link]

  • Flanagan, R. J. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech, 18(6), 1-21. Available from: [Link]

  • Kumar, A., et al. (2024, July 22). Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. Polycyclic Aromatic Compounds. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]

  • Zhao, W., et al. (2010). 2-(4H-1,2,4-Triazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2318. Available from: [Link]

  • Wulandari, L., et al. (2021). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education, 21(1), 1-6. Available from: [Link]

  • Asma, A., & Siddiqui, H. L. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 8(1). Available from: [Link]

  • Salionov, V. O., et al. (2014). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal, 2(83), 71-73. Available from: [Link]

Sources

Foundational

Biological activity of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

An In-Depth Technical Guide on the Anticipated Biological Activity of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Authored by: A Senior Application Scientist Preamble: The Therapeutic Potential of the 1,2,4-Triazole Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Anticipated Biological Activity of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Authored by: A Senior Application Scientist

Preamble: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a critical pharmacophore in a multitude of clinically significant drugs.[4][5] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects.[1][6][7] The therapeutic success of triazole-based drugs, such as the antifungal agents fluconazole and voriconazole, underscores the immense potential held within this chemical scaffold.[8][9] This guide focuses on a specific, yet under-explored derivative, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, to delineate its probable biological activities based on established structure-activity relationships (SAR) and to provide a comprehensive roadmap for its synthesis and biological evaluation.

Section 1: Structural Dissection and Postulated Biological Activities of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

The chemical structure of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol presents three key features that likely dictate its biological activity: the 1,2,4-triazole ring, a chlorinated phenol ring, and the specific ortho-para substitution pattern.

  • The 1,2,4-Triazole Ring: This is the primary driver of the compound's anticipated antifungal activity. The lone pair of electrons on the N4 nitrogen of the triazole ring is known to coordinate with the heme iron atom in the active site of cytochrome P450 14α-demethylase (CYP51).[8][10] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death or growth inhibition.[9][11]

  • The Chlorinated Phenol Ring: The presence of a chlorine atom on the phenol ring is expected to enhance the compound's antimicrobial and anticancer properties. Halogenation often increases lipophilicity, which can improve cell membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic environment of the entire molecule, potentially strengthening its interaction with target enzymes. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, further contributing to binding affinity with biological targets.

  • Ortho-Para Substitution: The arrangement of the triazole and chloro substituents on the phenol ring is crucial. This specific orientation will determine the molecule's overall conformation and how it fits into the binding pockets of target proteins.

Based on these structural features and the extensive literature on related compounds, we can hypothesize the following primary biological activities for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol:

  • Potent Antifungal Activity: This is the most probable and significant biological role. The core triazole structure is a well-established antifungal pharmacophore.[6][8]

  • Broad-Spectrum Antibacterial Activity: Triazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[7][12][13]

  • Anticancer Properties: A growing body of evidence suggests that triazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][12]

  • Anticonvulsant Potential: The 1,2,4-triazole nucleus is present in several compounds with known anticonvulsant activity.[2]

Section 2: Proposed Mechanistic Pathways

Antifungal Mechanism of Action

The primary anticipated antifungal mechanism is the inhibition of CYP51. The proposed interaction is a classic example of targeted drug action.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Biosynthesis Compound 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Compound->CYP51 Inhibition

Caption: Proposed antifungal mechanism of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

Postulated Antibacterial and Anticancer Mechanisms

While the antifungal mechanism is relatively well-defined for triazoles, their antibacterial and anticancer actions are more varied. Potential mechanisms include:

  • Disruption of Bacterial Cell Wall Synthesis: Some triazole derivatives have been shown to interfere with the synthesis of essential components of the bacterial cell wall.[12]

  • Inhibition of Key Bacterial Enzymes: The compound may target other crucial enzymes necessary for bacterial survival.

  • Induction of Apoptosis in Cancer Cells: Triazole derivatives have been reported to trigger programmed cell death in cancer cells through various signaling pathways.[12]

Section 3: A Roadmap for Synthesis and Biological Evaluation

This section provides a detailed, step-by-step guide for the synthesis and subsequent biological testing of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

Synthesis Protocol

A plausible synthetic route involves the reaction of 2-amino-4-chlorophenol with diformylhydrazine.

G Reactant1 2-Amino-4-chlorophenol Reaction Reaction in Autoclave (e.g., 443 K, 48h) Reactant1->Reaction Reactant2 Diformylhydrazine Reactant2->Reaction Product 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Reaction->Product Purification Purification (Washing with hot water and ethanol) Product->Purification Analysis Characterization (NMR, IR, Mass Spec, Elemental Analysis) Purification->Analysis

Caption: Proposed synthetic workflow for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

Step-by-Step Synthesis:

  • Reactant Preparation: Accurately weigh equimolar amounts of 2-amino-4-chlorophenol and diformylhydrazine.

  • Reaction Setup: Place the reactants in a Teflon-lined stainless steel autoclave.

  • Reaction Conditions: Heat the autoclave in a furnace to 443 K and maintain this temperature for 48 hours.

  • Isolation: Cool the reaction vessel to room temperature. Isolate the crude product by filtration.

  • Purification: Wash the isolated solid with hot water followed by hot ethanol to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

In Vitro Biological Activity Screening

A systematic screening process is essential to determine the biological activity profile of the synthesized compound.

3.2.1 Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use a broth microdilution method according to CLSI guidelines.

    • Test against a panel of fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

    • Include a known antifungal agent (e.g., fluconazole) as a positive control.

    • Incubate the microplates at the appropriate temperature and duration for each fungal species.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

3.2.2 Antibacterial Susceptibility Testing

  • Objective: To determine the MIC against a panel of pathogenic bacteria.

  • Protocol:

    • Follow a similar broth microdilution protocol as for the antifungal testing.

    • Use a panel of bacteria including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.

    • Include a known antibiotic (e.g., ampicillin) as a positive control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC.

3.2.3 In Vitro Anticancer Activity Assay

  • Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

  • Protocol:

    • Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

    • Expose the cells to serial dilutions of the test compound for 48-72 hours.

    • Add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Summary

The following table presents a hypothetical summary of the expected biological activity data for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

Biological ActivityTest Organism/Cell LineExpected MIC/IC50 (µg/mL)
Antifungal Candida albicans0.25 - 2
Cryptococcus neoformans0.5 - 4
Aspergillus fumigatus2 - 16
Antibacterial Staphylococcus aureus8 - 32
Escherichia coli16 - 64
Pseudomonas aeruginosa> 64
Anticancer MCF-7 (Breast Cancer)5 - 20
HepG2 (Liver Cancer)10 - 40

Section 4: Concluding Remarks and Future Directions

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol represents a promising, yet unexplored, molecule within the pharmacologically rich family of 1,2,4-triazoles. Based on a thorough analysis of its structural components and the established biological activities of related compounds, it is strongly hypothesized that this compound will exhibit significant antifungal properties, likely through the inhibition of CYP51. Furthermore, there is a sound basis to anticipate moderate antibacterial and anticancer activities.

The experimental roadmap provided in this guide offers a clear and robust strategy for the synthesis and comprehensive biological evaluation of this novel compound. Successful validation of these hypotheses would not only contribute to the growing body of knowledge on triazole chemistry but could also pave the way for the development of new therapeutic agents. Future research should focus on lead optimization through the synthesis of analogues with varied substitution patterns on the phenol ring to enhance potency and selectivity.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.).
  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023, October 3). ACS Publications.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014, April 10). Dove Press.
  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
  • (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone. (n.d.).
  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (n.d.).
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2).
  • A Comprehensive review on 1, 2,4 Triazole. (n.d.).
  • 2-(4H-1,2,4-Triazol-4-yl)phenol - NIH. (n.d.).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15).
  • Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF - ResearchGate. (2025, August 7).
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4).
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0u4GcupaSDMmBGrk8zh9MrhiP8D93-NHBfomCsZd1dwRDrLe8C_PaU7POyoOWtwHgU3GIv2UKK5qzUen3Nh18bkhBI3ohzIp_dHMsmL8Fdi8xsO0ONaak576vCv_L6wXONnU3KFxfLNLLa35wRfXb6UJPIQ==
  • Pharmacological significance of triazole scaffold - Taylor & Francis. (2010, June 28).
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2025, August 10).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.).
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15).

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Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Preamble: The Imperative for Rigorous Spectroscopic Characterization In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Rigorous Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, a molecule incorporating a halogenated phenol and a nitrogen-rich triazole ring, represents a scaffold of significant interest due to the diverse biological activities associated with these moieties.[1][2] The 1,2,4-triazole ring, in particular, is a cornerstone in many therapeutic agents, valued for its role as a pharmacophore and its ability to engage in hydrogen bonding.[3]

This guide provides a comprehensive, predictive overview of the core spectroscopic data for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol. As no complete, formally published dataset for this specific molecule is readily available, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. It is designed to serve as a self-validating framework for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic signatures of this compound with high confidence.

The following sections are structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification in a research setting. We will delve into the predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features and providing detailed protocols for their acquisition.

Molecular Structure and Analytical Workflow

A logical workflow is essential for the efficient and accurate characterization of a newly synthesized compound. The process begins with the acquisition of low-resolution data to confirm the presence of the target mass, followed by high-resolution techniques to elucidate the fine structural details.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of Target Compound purification Chromatographic Purification (HPLC) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms Initial Check ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Proceed if MW correct nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity ir->nmr elucidation Final Structure Elucidation & Data Archiving nmr->elucidation

Figure 1: A generalized experimental workflow for the synthesis and structural elucidation of a target compound.

The core of this guide focuses on the "Spectroscopic Analysis" phase for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

Figure 2: Molecular structure with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For the target compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments would provide an unambiguous assignment of all protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the phenolic hydroxyl proton, the aromatic protons on the phenol ring, and the protons of the triazole ring. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, chloro, and triazole groups).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~9.5 - 10.5Broad Singlet1HOHThe phenolic proton is acidic and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.
~8.5 - 8.7Singlet2HH-3', H-5'Protons on the 4H-1,2,4-triazole ring are in a deshielded environment due to the electronegativity of the adjacent nitrogen atoms. They are expected to appear as a sharp singlet.
~7.5 - 7.6Doublet1HH-6This proton is ortho to the electron-withdrawing triazole group and will be deshielded. It will appear as a doublet due to coupling with H-4.
~7.3 - 7.4Doublet of Doublets1HH-4This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~7.1 - 7.2Doublet1HH-3This proton is ortho to the hydroxyl group and meta to the chloro group. It will appear as a doublet due to coupling with H-4.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on benzene rings and the characteristic shifts for 1,2,4-triazole carbons.[5][6]

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Causality
~150 - 155C-1The carbon atom attached to the hydroxyl group is significantly deshielded.
~140 - 145C-3', C-5'The carbon atoms in the triazole ring are in a highly deshielded environment due to the adjacent nitrogen atoms.
~130 - 135C-5The carbon atom bearing the chlorine atom will be deshielded.
~125 - 130C-2This carbon is attached to the triazole ring and is part of the aromatic system.
~120 - 125C-4Aromatic CH carbon.
~118 - 122C-6Aromatic CH carbon, influenced by the adjacent triazole.
~115 - 120C-3Aromatic CH carbon, influenced by the ortho hydroxyl group.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This standard procedure is recommended for acquiring high-quality NMR data.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the phenolic proton is more likely to be observed).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 220-240 ppm is standard.[7]

    • 2D NMR (Optional but Recommended): To confirm assignments, acquire a HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons, and a HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) C-H correlations. A COSY (Correlation Spectroscopy) experiment can confirm H-H coupling relationships.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the ¹H NMR signals.

    • Pick peaks for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is expected to show characteristic absorption bands for the O-H, aromatic C-H, C=C, C-N, and C-Cl bonds.[3][9]

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Vibration Type Assignment Rationale & Causality
3200 - 3600Strong, BroadO-H StretchPhenolic OHThe broadness is a hallmark of hydrogen bonding, which is expected for a phenolic hydroxyl group.[10]
3050 - 3150MediumC-H StretchAromatic C-HStretching vibrations of sp² hybridized C-H bonds in both the phenol and triazole rings.
~1600, ~1500Medium-StrongC=C StretchAromatic RingThese are characteristic skeletal vibrations of the benzene ring.
~1450 - 1550MediumC=N StretchTriazole RingThe C=N double bond within the triazole ring gives rise to a characteristic absorption in this region.
~1200 - 1260StrongC-O StretchPhenolic C-OThe stretching vibration of the C-O bond in phenols typically appears in this range, at a higher frequency than in aliphatic alcohols.[10]
1000 - 1100MediumC-N StretchAryl-N (Triazole)Stretching of the bond between the phenolic carbon and the triazole nitrogen.
700 - 800StrongC-Cl StretchAryl-ClThe C-Cl stretching vibration for an aryl chloride.
800 - 900StrongC-H BendAromatic C-H (out-of-plane)The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[11][12][13]

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the dry sample in an agate mortar.

    • Add ~200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.[14]

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[15][16]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₆ClN₃O

  • Monoisotopic Mass: 195.0200 Da

  • Ionization Mode: ESI is expected to work well in both positive ([M+H]⁺) and negative ([M-H]⁻) modes due to the presence of the basic triazole ring and the acidic phenol group.

Table of Predicted Ions:

m/z (Positive Mode) Ion Notes
196.0278[M+H]⁺The protonated molecular ion. This would be the base peak under soft ionization conditions.
218.0097[M+Na]⁺A sodium adduct is commonly observed in ESI-MS.
m/z (Negative Mode) Ion Notes
194.0122[M-H]⁻The deprotonated molecular ion, resulting from the loss of the acidic phenolic proton.

Predicted Fragmentation Pattern:

In tandem MS (MS/MS) experiments, the molecular ion would be expected to fragment in characteristic ways. Phenols are known to lose CO (28 Da) and HCO (29 Da).[17] The triazole ring may also undergo characteristic cleavage.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of formic acid (0.1%) can be added to promote protonation for positive mode analysis, or ammonium hydroxide (0.1%) for negative mode.[18]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve a stable and strong signal for the ion of interest.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform a product ion scan (MS/MS) by isolating the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).

Conclusion and Future Directions

This guide has provided a detailed, predictive framework for the spectroscopic characterization of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive and self-validating system for researchers working with this compound. The causality-driven explanations for the expected spectral features are intended to empower scientists not only to confirm the identity of the target molecule but also to understand its electronic and structural properties at a deeper level. The ultimate validation of these predictions will, of course, come from the empirical data acquired from a synthesized and purified sample.

References

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Foundational

An In-depth Technical Guide to 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related 1,2,4-triazole-containing phenolic derivatives to project its chemical characteristics, potential synthetic routes, and likely biological activities. The principles and methodologies discussed herein are grounded in the extensive research conducted on analogous compounds, offering a predictive framework for researchers entering this area of study.

Introduction: The Significance of the 1,2,4-Triazole-Phenol Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1] When coupled with a phenolic moiety, the resulting hybrid structure offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and potential for further functionalization. These characteristics have made triazole derivatives a focal point in the development of a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[2][3][4]

The subject of this guide, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, incorporates a chloro-substituent on the phenol ring, which is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol would likely involve the reaction of a substituted aminophenol with a reagent that can form the triazole ring. A common method for the synthesis of substituted 1,2,4-triazoles involves the reaction of amines with diformylhydrazine.[5]

Experimental Protocol: Proposed Synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Materials:

  • 2-Amino-4-chlorophenol

  • Diformylhydrazine

  • High-pressure reaction vessel (e.g., Teflon-lined stainless steel autoclave)

  • Solvent (e.g., water or a high-boiling point organic solvent)

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine equimolar amounts of 2-amino-4-chlorophenol and diformylhydrazine.

  • Add a suitable solvent to the mixture.

  • Seal the autoclave and heat it in a furnace to a temperature typically in the range of 150-200°C for a period of 24-48 hours. The optimal temperature and reaction time would need to be determined empirically.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the crude product by filtration.

  • Purify the product by washing with hot water and hot ethanol to remove any unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Structural Characterization

The unambiguous identification and structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Technique Expected Observations Reference
¹H NMR Aromatic protons on the phenol and triazole rings, and a broad singlet for the phenolic hydroxyl proton.[6]
¹³C NMR Distinct signals for the carbon atoms of the phenol and triazole rings.[6]
FT-IR Characteristic absorption bands for O-H stretching (phenol), C=N and N-N stretching (triazole ring), and C-Cl stretching.[7]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C8H6ClN3O).[8]
X-ray Cryst. Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the phenol and triazole rings.[5]

Physicochemical Properties

The physicochemical properties of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol are crucial for its behavior in biological systems.

Property Predicted Characteristic Rationale
Solubility Likely to have low solubility in water and better solubility in polar organic solvents.The presence of the polar phenol and triazole groups is offset by the nonpolar aromatic rings and the chloro substituent.
Lipophilicity The chloro substituent will increase the lipophilicity compared to the non-chlorinated analog.Halogen atoms generally increase the octanol-water partition coefficient.
Acidity The phenolic hydroxyl group will be weakly acidic.The electron-withdrawing nature of the chloro and triazole substituents may slightly increase the acidity compared to phenol itself.

Potential Biological Activities and Therapeutic Applications

Based on the extensive research on structurally similar compounds, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is a promising candidate for various biological activities.

Antifungal Activity

Triazole compounds are well-established as potent antifungal agents.[1] Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The presence of the phenolic and chloro groups could modulate the binding affinity to the fungal enzyme and enhance antifungal efficacy.

Antibacterial Activity

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism often involves the disruption of bacterial cell wall synthesis or other essential metabolic pathways. The combination of the triazole and phenol moieties in the target compound could lead to synergistic antibacterial effects.

Anticancer Activity

Numerous triazole derivatives have been investigated for their anticancer properties.[2][11] These compounds can induce apoptosis and arrest the cell cycle in cancer cells through various mechanisms. The specific substitution pattern of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol may confer selectivity towards certain cancer cell lines.

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key feature in some anticonvulsant drugs.[3][12] It is believed that these compounds can modulate the activity of neurotransmitter systems in the brain, such as the GABAergic system, to reduce seizure activity.[13]

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-triazole-phenol derivatives is highly dependent on the nature and position of substituents on both the triazole and phenol rings.

SAR Core 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol R1 Substituents on Phenol Ring (e.g., -Cl, -OH) Core->R1 Modulates Lipophilicity and Electronic Properties R2 Substituents on Triazole Ring Core->R2 Influences Target Binding and Specificity Activity Biological Activity (Antifungal, Antibacterial, etc.) R1->Activity R2->Activity

Figure 1. Key structural features influencing the biological activity of 1,2,4-triazole-phenol derivatives.

Key SAR insights from related compounds suggest that:

  • Halogen Substitution: The presence of a chloro group on the phenol ring, as in the title compound, often enhances lipophilicity, which can improve cell membrane permeability and overall biological activity.[14]

  • Phenolic Hydroxyl Group: The hydroxyl group is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets. Its position relative to the triazole ring is critical for activity.

  • Triazole Ring: The 1,2,4-triazole ring itself is essential for the observed biological effects, acting as a stable scaffold and participating in binding interactions.

Future Directions and Conclusion

While direct experimental data on 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is currently lacking, the wealth of information on analogous compounds strongly suggests its potential as a valuable scaffold in drug discovery. Future research should focus on the following areas:

  • Development of an optimized and scalable synthesis for the title compound and its derivatives.

  • Comprehensive in vitro and in vivo evaluation of its antifungal, antibacterial, anticancer, and anticonvulsant activities.

  • Elucidation of its mechanism of action for any confirmed biological activities.

  • Exploration of further structural modifications to optimize potency and selectivity.

References

[9] (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone. (n.d.). Retrieved from [15] Sol, V., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC. Retrieved from [10] Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. (2024). Taylor & Francis. Retrieved from [2] TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. (2011). Retrieved from [12] Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (n.d.). Retrieved from [6] Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved from [8] Xiong, X.-T., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. ResearchGate. 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Exploratory

Antifungal properties of triazole compounds

Executive Summary The triazole class remains the cornerstone of antifungal pharmacotherapy, bridging the gap between the high toxicity of polyenes and the limited spectrum of echinocandins. For researchers in early-stage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazole class remains the cornerstone of antifungal pharmacotherapy, bridging the gap between the high toxicity of polyenes and the limited spectrum of echinocandins. For researchers in early-stage discovery, understanding the nuances of CYP51 inhibition and the specific pharmacokinetic/pharmacodynamic (PK/PD) drivers is critical for candidate selection. This guide moves beyond basic textbook definitions, offering a field-validated framework for assessing triazole potency, interpreting Structure-Activity Relationships (SAR), and executing rigorous susceptibility protocols compliant with CLSI standards.

Part 1: The Molecular Engine: Mechanism of Action[1]

The efficacy of triazoles stems from their precision targeting of the ergosterol biosynthetic pathway, a fungal-specific lipid essential for membrane fluidity and integrity.

CYP51 Inhibition Dynamics

Triazoles act as non-competitive inhibitors of Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme encoded by ERG11 in yeasts and cyp51A/B in moulds.
  • Binding Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron of the CYP51 active site. This blockade prevents the substrate (lanosterol) from binding and undergoing demethylation.

  • Downstream Consequences:

    • Depletion: Ergosterol levels drop, destabilizing the plasma membrane.

    • Toxicity: Methylated sterols (e.g., 14

      
      -methyl-3,6-diol) accumulate.[1] These aberrant sterols alter the packing of the phospholipid bilayer, leading to growth arrest (fungistatic) or cell lysis (fungicidal), depending on the concentration and species.
      
Pathway Visualization

The following diagram illustrates the critical intervention point of triazoles within the sterol pathway.

ErgosterolPathway Acetyl Acetyl-CoA Squalene Squalene Acetyl->Squalene ERG1, ERG9 Lanosterol Lanosterol (Substrate) Squalene->Lanosterol ERG7 CYP51 CYP51 (Target) Lanosterol 14α-demethylase Lanosterol->CYP51 Intermediates Toxic Methylated Sterols Accumulate CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol ERG24, ERG2, ERG3 Triazole TRIAZOLE INHIBITOR Triazole->CYP51 Heme Coordination

Caption: Figure 1.[2][3][4] The ergosterol biosynthetic pathway highlighting the CYP51 blockade by triazoles, leading to toxic sterol accumulation.[5]

Part 2: Structure-Activity Relationships (SAR)

The evolution from first-generation to second-generation triazoles was driven by the need to overcome resistance and expand the spectrum of activity (e.g., against Aspergillus).

FeatureFluconazole (1st Gen)Voriconazole (2nd Gen)Posaconazole (2nd Gen)
Core Structure Bis-triazoleFluorinated pyrimidineExtended side chain (THF)
Solubility High (Hydrophilic)ModerateLow (Lipophilic)
Spectrum Candida spp.[6] (excl. C. krusei)Candida, Aspergillus, ScedosporiumCandida, Aspergillus, Mucorales
Key SAR Moiety Triazole rings confer metabolic stability.Fluorine increases potency; methyl group adds spectrum.Long tail interacts with hydrophobic channel of CYP51.
PK Driver Linear PKNon-linear PK (genetic polymorphism)Linear (delayed absorption)

Expert Insight: When designing novel analogs, the addition of a long hydrophobic tail (similar to posaconazole) often enhances binding affinity to mutant CYP51 enzymes (e.g., TR34/L98H) by utilizing additional binding pockets within the enzyme channel.

Part 3: Validated Experimental Protocols

To generate data that withstands peer review and regulatory scrutiny, strict adherence to CLSI (Clinical and Laboratory Standards Institute) methodologies is required.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M27 (Yeasts) / M38 (Moulds). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents & Equipment:

  • RPMI 1640 Medium: Buffered with MOPS (0.165 M) to pH 7.0. Crucial: Do not use unbuffered media; pH shifts alter antifungal potency.

  • 96-well Microplates: U-bottom, untreated polystyrene.[7]

  • Inoculum: Candida spp. (0.5 – 2.5 × 10³ CFU/mL).

Step-by-Step Workflow:

  • Compound Prep: Dissolve triazole in DMSO (typically 100x final concentration). Perform serial 2-fold dilutions.

  • Plate Setup: Dispense 100 µL of 2x drug concentration into columns 1-10. Column 11 is Growth Control (Drug-free), Column 12 is Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized inoculum (diluted in RPMI) to wells 1-11.

  • Incubation: 35°C in ambient air.

    • Candida: 24 hours (optimize for 48h if growth is slow).

    • Aspergillus:[7][8][9][10][11][12] 48 hours.[13][14]

  • Readout: Visual or Spectrophotometric (OD 530nm).

    • Endpoint (Azoles): The lowest concentration causing a 50% reduction in growth compared to the control (Prominent inhibition, not total clarity). This differs from amphotericin B (100% inhibition).

Protocol: Time-Kill Kinetics

Objective: Distinguish between fungistatic and fungicidal activity.[13]

Step-by-Step Workflow:

  • Preparation: Prepare 10 mL of RPMI-MOPS in glass tubes.

  • Dosing: Add triazole at concentrations of 1x, 4x, and 16x MIC. Include a growth control.[7][13][15][16][17]

  • Inoculum: Higher density required: ~1–5 × 10⁵ CFU/mL.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, 12, 24, and 48 hours.

  • Quantification: Serially dilute samples in saline and plate onto Sabouraud Dextrose Agar (SDA). Incubate 24-48h.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Fungicidal: ≥3 log10 reduction (99.9% kill) from starting inoculum.[4]

    • Fungistatic: <3 log10 reduction (typical for triazoles against Candida).

Experimental Screening Cascade

The following Graphviz diagram outlines the logical flow for triazole candidate progression.

ScreeningCascade Library Compound Library Primary Primary Screen (Single Point @ 10µM) Library->Primary MIC Hit Confirmation (CLSI M27 MIC) Primary->MIC >50% Inhibition Cytotox Cytotoxicity (HepG2/HEK293) MIC->Cytotox MIC < 1µg/mL Secondary Secondary Profiling (Time-Kill / PAE) Cytotox->Secondary Selectivity Index > 10 InVivo In Vivo Efficacy (Murine Model) Secondary->InVivo Static/Cidal Profile

Caption: Figure 2. Strategic screening cascade for triazole discovery, filtering from high-throughput hits to in vivo candidates.

Part 4: PK/PD Considerations

For triazoles, the pharmacokinetic/pharmacodynamic index that best predicts efficacy is the Area Under the Curve to MIC ratio (fAUC/MIC) .[18][19]

  • Target: For Candida spp., a free-drug 24h AUC/MIC ratio of ~25 is typically required for bacteriostatic efficacy, while values >50-100 may be needed for maximal kill or mould suppression.

  • Application: When analyzing MIC data, always interpret it in the context of achievable serum levels. A compound with an MIC of 0.01 µg/mL is useless if it has 99.9% protein binding and poor oral bioavailability.

References

  • Mechanism of Action & Resistance

    • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

  • CLSI Protocols

    • Clinical and Laboratory Standards Institute (CLSI).[14][20][21][22] (2017).[2][22][23] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4)."[7][14] CLSI.[14][15][20][21][22] Link

  • PK/PD Targets

    • Andes, D. (2003). "In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis." Antimicrobial Agents and Chemotherapy.[8][13][24] Link

  • Structure-Activity Relationships

    • Peyton, L. R., et al. (2015). "Triazole antifungals: a review." Drugs of Today. Link

  • Time-Kill Methodology

    • Klepser, M. E., et al. (1998). "Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods." Antimicrobial Agents and Chemotherapy.[8][13][24] Link

Sources

Foundational

Triazole Scaffolds in Oncology: A Technical Guide to Design, Synthesis, and Validation

Executive Summary The triazole heterocycle—specifically the 1,2,3- and 1,2,4-isomers—has transcended its role as a mere linker to become a "privileged scaffold" in modern oncology. Beyond their synthetic accessibility vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazole heterocycle—specifically the 1,2,3- and 1,2,4-isomers—has transcended its role as a mere linker to become a "privileged scaffold" in modern oncology. Beyond their synthetic accessibility via Click Chemistry, triazoles function as robust pharmacophores that mimic amide bonds, resist metabolic degradation, and engage in dipole-dipole interactions with diverse biological targets.[1] This guide provides a technical roadmap for researchers to design, synthesize, and validate triazole-based anticancer agents, moving from rational drug design to preclinical efficacy.

Part 1: The Chemical Rationale

Bioisosterism and Stability

The 1,2,3-triazole ring is a peptidomimetic bioisostere of the amide bond. Unlike amides, triazoles are resistant to enzymatic hydrolysis (proteases), significantly enhancing the in vivo half-life of drug candidates.

  • Dipole Moment: The strong dipole moment (~5 Debye) facilitates hydrogen bonding and

    
    -stacking interactions with tyrosine and tryptophan residues in protein binding pockets (e.g., ATP-binding sites of kinases).
    
  • Geometry: The planar structure allows the ring to act as a rigid spacer, orienting pharmacophores (e.g., chalcones, coumarins) into optimal positions for receptor docking.

Part 2: Mechanisms of Action (MOA)

Triazole derivatives rarely act through a single pathway. They are often designed as "hybrid molecules" to attack cancer cells on multiple fronts.

Core Targets
  • Tubulin Polymerization Inhibition: Triazoles mimicking Combretastatin A-4 bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

  • Kinase Inhibition (EGFR/VEGFR): The nitrogen-rich ring coordinates with the hinge region of kinases, competing with ATP.

  • Mitochondrial Apoptosis: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax, leading to Cytochrome C release and Caspase-3 activation.

Visualization: Multi-Target Signaling Pathway

The following diagram illustrates the dual-action mechanism where a triazole hybrid inhibits EGFR signaling while simultaneously disrupting microtubule formation, converging on apoptosis.

MOA_Pathway Triazole Triazole Hybrid (Ligand) EGFR EGFR/RTK (Membrane Receptor) Triazole->EGFR Inhibits (ATP Competition) Tubulin Tubulin (Cytoskeleton) Triazole->Tubulin Binds Colchicine Site PI3K PI3K/Akt Pathway EGFR->PI3K Blocks Phosphorylation Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents Polymerization Bcl2 Bcl-2 (Anti-apoptotic) DOWN PI3K->Bcl2 Reduces Expression Microtubule->Bcl2 Cell Cycle Arrest (G2/M) Mito Mitochondrial Dysfunction Bcl2->Mito Loss of Membrane Potential Bax Bax (Pro-apoptotic) UP Bax->Mito Pore Formation Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism pathway showing Triazole inhibition of EGFR and Tubulin converging on mitochondrial apoptosis.

Part 3: Structure-Activity Relationship (SAR) Landscapes

Rational design requires analyzing how substitution patterns affect potency (


). The table below synthesizes data from recent hybrid studies (e.g., Chalcone-Triazoles vs. Podophyllotoxin-Triazoles).
Structural ClassKey PharmacophoreSubstitution Trend (SAR)Primary TargetPotency Range (

)
Chalcone-Triazoles

-unsaturated ketone
Electron-withdrawing groups (Cl, F,

) on phenyl ring enhance cytotoxicity.
Tubulin / EGFR

Podophyllotoxin Hybrids Tetracyclic lignanC-4 position linkage via triazole improves solubility and overcomes drug resistance.Topoisomerase II

Quinoline-Triazoles Bicyclic aromatic amineBulky alkyl groups at N-1 position of triazole increase lipophilicity and membrane permeability.Autophagy / DNA

Steroidal Triazoles Steroid nucleusTriazole at C-17 position mimics side chains of natural hormones; confers specificity.Aromatase / CYP17

Key Insight: A "linker length" of 2-4 carbons between the triazole and the secondary pharmacophore often yields optimal flexibility for binding pockets. Direct attachment can sometimes lead to steric clashes.

Part 4: Synthetic Methodologies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles.[2] It is regioselective, high-yielding, and tolerant of most functional groups.[3]

Workflow Visualization: CuAAC Synthesis

Synthesis_Workflow Azide Organic Azide (R-N3) Reaction Click Reaction (tBuOH/H2O, RT, 6-12h) Azide->Reaction Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Reaction Catalyst CuSO4 + Na-Ascorbate (In situ Cu(I)) Catalyst->Reaction Workup Extraction (DCM) & Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: Standard CuAAC "Click" chemistry workflow for regioselective triazole synthesis.

Protocol: Microwave-Assisted CuAAC Synthesis

Why Microwave? Reduces reaction time from hours to minutes and improves yield by overcoming activation energy barriers.

  • Reagents: Dissolve Terminal Alkyne (1.0 eq) and Organic Azide (1.1 eq) in a 1:1 mixture of

    
    -BuOH/Water (4 mL).
    
  • Catalyst Loading: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%). The solution should turn bright yellow/orange (indicating Cu(I) species).
    
  • Irradiation: Seal the vessel. Irradiate at 80°C, 150W for 10–20 minutes.

  • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of alkyne spot indicates completion.

  • Workup (Self-Validating Step): Add saturated

    
     solution (to chelate copper). Extract with Ethyl Acetate (
    
    
    
    ).
    • Check: The organic layer should be clear, not blue/green (blue indicates residual copper).

  • Purification: Wash with brine, dry over

    
    , and concentrate. Recrystallize from ethanol if solid.
    

Part 5: Preclinical Validation Protocols

Trustworthy data relies on rigorous, self-validating assays.

MTT Cytotoxicity Assay (Metabolic Activity)

Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[4]

Step-by-Step Protocol:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add triazole derivatives (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100

    
    ).
    
    • Control 1 (Negative): 0.1% DMSO (Vehicle).

    • Control 2 (Positive): Doxorubicin or Cisplatin.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
     MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (protect from light).
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve formazan crystals. Shake plate for 10 min.
    
  • Read: Measure absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    [5]
    
Annexin V/PI Apoptosis Assay (Flow Cytometry)

Causality Check: Confirms if cell death is apoptotic (programmed) or necrotic (toxic trauma).

  • Treatment: Treat cells with

    
     concentration of the lead triazole compound for 24h.
    
  • Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add

    
     Annexin V-FITC and 
    
    
    
    Propidium Iodide (PI). Incubate 15 min in dark.
  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (membrane rupture).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

    • Validation: A successful triazole drug should show a shift from Q3 to Q4/Q2 over time.

Part 6: Future Outlook

The next generation of triazole therapeutics is moving toward Antibody-Drug Conjugates (ADCs) . By using the triazole as a stable linker between a monoclonal antibody and a cytotoxic payload (e.g., a tubulin inhibitor), researchers can achieve targeted delivery, minimizing systemic toxicity.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents (2025) Source: PubMed / Wiley Online Library URL:[Link] Relevance: Comprehensive review of SAR trends and structural optimization of 1,2,4-triazoles (2022-2025).

  • Click Synthesis and Anticancer Activity of 1,2,3-Triazole Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link] Relevance: Detailed CuAAC protocols and biological evaluation of phosphonate-triazole hybrids.

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents Source: Frontiers in Pharmacology URL:[Link] Relevance: Mechanistic deep-dive into triazole hybrids targeting lung cancer (A549 cell lines).

  • The Application of Click Chemistry in the Synthesis of Anticancer Agents Source: Dove Medical Press URL:[Link] Relevance: Review of Click Chemistry applications in synthesizing HDAC and kinase inhibitors.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Introduction: The Critical Role of Solubility Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, which belongs to the versatile class of triazole derivatives known for their wide-ranging biological activities, understanding its solubility is paramount.[1][2][3] Poor aqueous solubility can severely hamper a compound's development, leading to challenges in formulation, unreliable results in biological assays, and poor bioavailability for in-vivo applications.[4][5][6] Therefore, a thorough characterization of solubility is a critical early-stage step in the research and development pipeline.

This guide will delve into the theoretical and practical aspects of determining the solubility of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, providing a robust framework for its scientific investigation.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic molecule is intrinsically linked to its structure. The "like dissolves like" principle is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[7][8][9]

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol possesses a multifaceted structure that influences its solubility:

  • Aromatic Phenol Group: The phenol moiety introduces a polar hydroxyl (-OH) group capable of hydrogen bonding with protic solvents like water. However, the benzene ring itself is non-polar.

  • Chlorine Substituent: The chloro group is electronegative, contributing to the molecule's overall polarity, but it also increases its molecular weight and size, which can negatively impact solubility.[10]

  • 1,2,4-Triazole Ring: The triazole ring contains three nitrogen atoms, which can act as hydrogen bond acceptors, enhancing solubility in polar solvents.[11]

Based on these structural features, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is expected to exhibit moderate solubility in polar protic solvents and may require a co-solvent or pH modification to achieve higher concentrations in aqueous media. Its solubility is likely to be low in non-polar solvents.

Factors Influencing Solubility

Several environmental and physicochemical factors can significantly alter the solubility of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.[7][10] A systematic evaluation of these factors is crucial for accurate solubility determination and formulation development.

FactorInfluence on SolubilityRationale
pH SignificantThe phenolic hydroxyl group is weakly acidic, and the triazole ring can exhibit basic properties. In acidic solutions, the triazole nitrogens may become protonated, forming a more soluble cationic species. In basic solutions, the phenolic proton can be abstracted, forming a more soluble phenoxide anion.[5]
Temperature Generally increases solubilityFor most solid solutes, increasing the temperature of the solvent increases the kinetic energy of both solute and solvent molecules, facilitating the dissolution process.[7][10] However, this relationship should be determined empirically.
Solvent Polarity HighThe presence of polar functional groups (hydroxyl, triazole nitrogens) suggests that solubility will be highest in polar solvents like water, ethanol, and methanol, and lower in non-polar solvents like hexane.[8]
Co-solvents Can significantly increase solubilityThe use of organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol in aqueous solutions can disrupt the hydrogen bonding network of water and create a more favorable environment for dissolving organic compounds.[12]
Ionic Strength ModerateThe presence of salts in the solution can either increase or decrease solubility depending on the nature of the salt and the solute (salting-in or salting-out effect).

Methodologies for Solubility Determination

The choice of method for determining solubility depends on the stage of research and the required throughput and accuracy. The two primary types of solubility assays are kinetic and thermodynamic.[4][12][13]

Kinetic Solubility Assays

Kinetic solubility is often measured in early drug discovery to quickly assess a large number of compounds.[6][12] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock (typically DMSO) into an aqueous buffer.[13]

This method relies on detecting the formation of precipitate when a compound falls out of solution.

Principle: Light scattering by insoluble particles is measured using a nephelometer. The concentration at which light scattering significantly increases above the background is considered the kinetic solubility limit.[12]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare compound stock solution in DMSO assay1 Dispense DMSO stock into microtiter plate wells prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS) assay2 Add aqueous buffer to wells prep2->assay2 assay1->assay2 assay3 Mix and incubate (e.g., 2 hours at 37°C) assay2->assay3 analysis1 Measure light scattering with a nephelometer assay3->analysis1 analysis2 Determine precipitation point analysis1->analysis2 analysis3 Calculate kinetic solubility analysis2->analysis3

Caption: Workflow for Kinetic Solubility by Nephelometry.

This method quantifies the amount of compound remaining in solution after filtration.

Principle: After incubation, the solution is filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined using UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol in 100% DMSO to a high concentration (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO dilution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[4]

  • Filtration: Filter the contents of each well through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method. For UV-Vis, measure the absorbance at the compound's λmax. For LC-MS, inject the filtrate and quantify against a standard curve.[13][14]

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement, often used in later stages of drug development.[5][6][13]

This is the most common method for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with the solvent of interest over an extended period until the concentration of the dissolved compound no longer changes.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature (e.g., 24-72 hours) prep1->equil1 sep1 Allow undissolved solid to settle equil1->sep1 sep2 Filter or centrifuge to obtain a clear supernatant sep1->sep2 analysis1 Quantify compound concentration in supernatant (HPLC, LC-MS) sep2->analysis1 analysis2 Report as thermodynamic solubility analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility by Shake-Flask Method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][13]

  • Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, centrifuge the suspension and collect the supernatant.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.

  • Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[14][15][16][17] A standard calibration curve should be prepared using known concentrations of the compound.

  • Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[13][15]

Analytical Techniques for Quantification

Accurate quantification of the dissolved compound is crucial for reliable solubility data. Given the structural features of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique. The aromatic nature of the compound should provide strong UV absorbance. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a good starting point.[13][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or very low concentrations.[13][14][17]

Conclusion and Future Directions

While specific experimental solubility values for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol are not currently in the public domain, this guide provides a robust scientific framework for its determination. Based on its chemical structure, it is predicted to have limited aqueous solubility that is highly dependent on pH. For research and development purposes, a systematic approach employing both kinetic and thermodynamic solubility assays is strongly recommended. The detailed protocols and analytical methods described herein offer a validated pathway for generating high-quality, reliable solubility data. Future work should focus on the empirical determination of its solubility in various pharmaceutically and agriculturally relevant solvents and buffer systems, as well as investigating the impact of different salt forms and potential polymorphs.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1491–1502. Available from: [Link]

  • LibreTexts. Solubility of Organic Compounds. (2023). Available from: [Link]

  • University of Virginia. Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Khalil, N. H. H., & Huat, T. G. (2012). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). International Journal of Food, Agriculture and Veterinary Sciences, 2(2), 70-78. Available from: [Link]

  • Zuloaga, O., Olivares, M., Navarro, P., & Vallejo, A. (2013). Development and application of a screening method for triazole fungicide determination in liquid and fruit samples using solid-phase microextraction coupled to high performance liquid chromatography-diode array detection. Analytical Methods, 5(10), 2538-2545. Available from: [Link]

  • Anastassiades, M., & Scherbaum, E. (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry LC-MS/MS. EURL-SRM. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. (2021). Available from: [Link]

  • Vedantu. Factors Affecting Solubility: Key Principles Explained. (2020). Available from: [Link]

  • PubChem. (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone. Available from: [Link]

  • Foroumadi, A., Asadipour, A., & Sakhteman, A. (2006). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. DARU Journal of Pharmaceutical Sciences, 14(3), 146-150. Available from: [Link]

  • Kumar, G. V., Prasad, Y. R., & Sankar, P. (2010). Synthesis of novel 1, 2, 4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 2(5), 314-320. Available from: [Link]

  • PubChem. 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

  • Al-Obaydi, J. M., & Al-Bayati, R. I. H. (2022). Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 1-7. Available from: [Link]

  • Zhao, W. W., Xu, H. B., & Zhang, F. X. (2010). 2-(4H-1,2,4-Triazol-4-yl) phenol. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2318. Available from: [Link]

  • ResearchGate. Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2025). Available from: [Link]

  • Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Available from: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2022). Available from: [Link]

  • PubChem. 5-Chloro-2-(2,4-dichlorophenoxy)phenol;1-phenylethenylbenzene. Available from: [Link]

  • SIELC Technologies. 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone. (2018). Available from: [Link]

Sources

Foundational

Technical Profile: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Researchers.[1][2] [1][2] Physicochemical Core & Molecular Weight Analysis[1][2][3][4] In drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Researchers.[1][2]

[1][2]

Physicochemical Core & Molecular Weight Analysis[1][2][3][4]

In drug discovery, the precise characterization of fragment-like scaffolds is critical for calculating stoichiometry in synthesis and interpreting mass spectrometry data in DMPK studies.[1][2] 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol represents a privileged scaffold, combining a lipophilic chlorophenol moiety with a polar, metabolic-stable triazole ring.[1][2]

Molecular Weight Specifications

The "Molecular Weight" of a chlorinated compound is not a single number in analytical contexts due to the natural abundance of Chlorine isotopes (


 and 

).[2]
ParameterValueContext for Application
Average Molecular Weight 195.61 g/mol Use for stoichiometric calculations (weighing reagents).[1][2]
Monoisotopic Mass 195.0199 g/mol Use for High-Resolution Mass Spectrometry (HRMS) identification.[1][2]
Molecular Formula

Core composition.[1][2]
Heavy Atom Count 13Fragment-based drug discovery (FBDD) screening.[1][2]
ClogP (Estimated) ~1.8 - 2.1Lipophilicity indicates good membrane permeability.[1][2]
Topological Polar Surface Area ~53 ŲWell within BBB (Blood-Brain Barrier) penetration limits (<90 Ų).[1][2]
Structural Significance

This molecule features a 4-substituted-1,2,4-triazole .[1][2][3][4][5][6][7] Unlike 1-substituted triazoles, the 4-substituted isomer possesses


 symmetry in the triazole ring (if unsubstituted at C3/C5), which simplifies NMR interpretation.[2] The ortho-positioning of the phenol hydroxyl group relative to the triazole ring creates a potential for intramolecular hydrogen bonding, stabilizing the conformation and influencing receptor binding kinetics.[1][2]

Synthesis Protocol: The Cyclocondensation Route[2][3]

Expert Insight: The most robust synthesis for 4-aryl-4H-1,2,4-triazoles avoids the use of harsh chlorinating agents.[1][2] Instead, a transamination-cyclization approach using 1,2-diformylhydrazine is preferred for its atom economy and scalability.[1][2]

Reaction Logic

The synthesis relies on the reaction between 2-amino-5-chlorophenol and 1,2-diformylhydrazine .[1][2] The amine nitrogen of the phenol attacks the carbonyl of the hydrazine, followed by dehydration and ring closure at high temperatures.

Step-by-Step Methodology
  • Reagents: 2-Amino-5-chlorophenol (1.0 eq), 1,2-Diformylhydrazine (1.1 eq).[1][2]

  • Solvent: Pyridine (acting as both solvent and weak base catalyst) or Diglyme (for higher temperature).[2]

  • Conditions: Reflux (

    
    ) for 12–24 hours.[1][2]
    

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorophenol in Pyridine.

  • Addition: Add 1,2-diformylhydrazine in a single portion.

  • Reflux: Heat the mixture to reflux. Monitor via TLC (Eluent: 5% MeOH in DCM).[2] The starting amine is fluorescent; the product is less so.[1]

  • Work-up: Evaporate pyridine under reduced pressure.

  • Purification: Triturate the residue with cold water to remove excess hydrazine salts.[1][2] Recrystallize from Ethanol/Water (8:2) to yield off-white needles.[1][2]

Pathway Visualization[1][2]

SynthesisPathway Precursor1 2-Amino-5-chlorophenol (Nucleophile) Process1 Reflux in Pyridine (- H2O) Precursor1->Process1 Precursor2 1,2-Diformylhydrazine (Electrophile) Precursor2->Process1 Intermed Intermediate (Bis-formyl adduct) Process2 Cyclization (Dehydration) Intermed->Process2 Product 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (Target Scaffold) Process1->Intermed Process2->Product

Caption: Cyclocondensation pathway transforming the amino-phenol precursor into the triazole scaffold via dehydration.[1][2]

Analytical Validation (Self-Validating Systems)[1][2]

To ensure the "Expertise" pillar, one must validate the synthesized compound not just by "finding a peak," but by confirming the specific isotopic and structural signatures.

Mass Spectrometry: The Chlorine Signature

The presence of Chlorine provides a built-in validation tool due to the


 natural abundance ratio of 

to

.[1][2]
  • Primary Ion (M+H):

    
     (Contains 
    
    
    
    )[2]
  • Isotope Peak (M+2+H):

    
     (Contains 
    
    
    
    )[2]
  • Validation Rule: If the intensity of the M+2 peak is not approximately 33% of the M+ peak, the product is impure or de-chlorinated.

NMR Spectroscopy Expectations ( -DMSO)
  • Triazole Protons: A distinct singlet integrating to 2H around

    
     8.5–9.2 ppm.[1][2] This singlet confirms the symmetry of the triazole ring and the successful formation of the 4-substituted isomer (1-substituted triazoles would show two distinct signals).[1][2]
    
  • Phenolic OH: A broad singlet, typically exchangeable with

    
    , appearing >9.5 ppm.[1]
    
  • Aromatic Region: Three protons showing an ABX or similar coupling pattern characteristic of the 1,2,4-substitution on the benzene ring.[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS Mass Spectrometry Check cluster_NMR NMR Structural Check Sample Synthesized Sample MS_Run ESI-MS (+ mode) Sample->MS_Run NMR_Run 1H NMR (DMSO-d6) Sample->NMR_Run Iso_Check Check Isotope Pattern (196 vs 198 m/z) MS_Run->Iso_Check Decision_MS Ratio ~ 3:1? Iso_Check->Decision_MS Valid VALIDATED SCAFFOLD Decision_MS->Valid Yes Fail REJECT / RE-PURIFY Decision_MS->Fail No Triazole_Check Singlet @ 8.5-9.2 ppm? NMR_Run->Triazole_Check Triazole_Check->Valid Yes Triazole_Check->Fail No

Caption: Parallel analytical workflow ensuring structural integrity through isotopic abundance and proton environment checks.

Biological & Pharmacological Context[1][2][3][4][6][7][9][10][11][12]

Pharmacophore Utility

This molecule serves as a bioisostere for amide or ester linkages.[1][2] The 1,2,4-triazole ring is metabolically stable against hydrolysis and oxidation, unlike traditional peptide bonds.[1]

  • Target Classes:

    • Anticonvulsants: Similar to benzodiazepine pharmacophores, the triazole ring can interact with the GABA-A receptor complex.[1]

    • Antifungals: Triazoles are well-known inhibitors of lanosterol 14

      
      -demethylase (CYP51), a key enzyme in fungal cell wall synthesis.[1][2]
      
    • FAAH Inhibitors: The 4-triazolyl-phenol core is structurally related to JNJ-1661010, a Fatty Acid Amide Hydrolase inhibitor used in pain research.[1][2]

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS may be limited, by analogy to 4-(1,2,4-triazol-4-yl)phenol:

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • Handling: Use standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust.

References

  • BenchChem. (n.d.).[1][2] Biological Activity of Triazole Derivatives. Retrieved from 4[2]

  • PubChem. (2025).[1][2][3] 4-(4H-1,2,4-Triazol-4-yl)phenol Compound Summary. National Library of Medicine.[1][2] Retrieved from 3[2]

  • National Institutes of Health (NIH). (2010).[1][2] Crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol. Retrieved from 8[2]

  • ChemicalBook. (2025).[1][2][5] Triazole Derivative Properties and Suppliers. Retrieved from 9[2]

Sources

Exploratory

Crystal Structure of 2-(1H-1,2,4-Triazol-4-yl)phenol: A Technical Guide

Executive Summary This technical guide provides a comprehensive structural analysis of 2-(1H-1,2,4-Triazol-4-yl)phenol ( ), a significant ligand in coordination chemistry and a scaffold for pharmaceutical development. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(1H-1,2,4-Triazol-4-yl)phenol (


), a significant ligand in coordination chemistry and a scaffold for pharmaceutical development. Unlike many planar heterocyclic phenols, this molecule exhibits a distinct non-planar conformation in the solid state, driven by steric interactions that override potential intramolecular hydrogen bonding. This guide details the hydrothermal synthesis, unit cell parameters, and supramolecular architecture defined by the 

space group.

Synthesis & Crystallization Protocol

The synthesis of 2-(1H-1,2,4-Triazol-4-yl)phenol requires precise control over temperature and pressure to ensure cyclization at the correct nitrogen position (N4) rather than the N1 isomer. The preferred method utilizes a hydrothermal approach, which favors the formation of high-quality single crystals suitable for X-ray diffraction.

Reaction Mechanism & Workflow

The formation involves the condensation of o-aminophenol with diformylhydrazine. The high-pressure environment of an autoclave is critical for driving the double condensation reaction to completion.

SynthesisWorkflow Reactants Precursors o-Aminophenol + Diformylhydrazine Vessel Hydrothermal Reaction Teflon-lined Autoclave 443 K, 48 Hours Reactants->Vessel 0.6 mmol eq. Isolation Isolation Cool to 293 K Wash (Hot H2O/EtOH) Vessel->Isolation Precipitation Crystallization Crystallization Slow Evaporation Black/Dark Crystals Isolation->Crystallization Purification

Figure 1: Hydrothermal synthesis workflow for the production of single-crystal 2-(1H-1,2,4-Triazol-4-yl)phenol.

Experimental Protocol
  • Reagents: Mix o-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).

  • Apparatus: Transfer the mixture into a Teflon-lined stainless steel autoclave.

  • Reaction: Heat the furnace to 443 K (170°C) and maintain for 48 hours .

  • Workup: Slowly cool the vessel to room temperature (293 K).

  • Purification: Filter the resulting product and wash sequentially with hot water and hot ethanol to remove unreacted precursors.

  • Yield: Approximately 64% (based on o-aminophenol).[1]

Crystallographic Analysis

The core value of this molecule lies in its structural conformation. X-ray diffraction analysis reveals that the molecule crystallizes in the monoclinic system.[1][2]

Crystal Data & Refinement Details

The following data represents the definitive structural metrics for the compound.

ParameterValue
Empirical Formula

Formula Weight 161.17 g/mol
Crystal System Monoclinic
Space Group

(No.[1][2] 14)
Z (Units per Cell) 4
Temperature 293(2) K
Radiation Mo K

(

Å)
R-Factor (

)
0.067
Unit Cell Dimensions
AxisLength (Å)Angle (°)
a 7.273(3)

b 14.265(4)

c 7.720(3)

Volume 800.8(5) Å

Molecular Conformation: The "Twist" Factor

A critical feature of this structure is the dihedral angle between the benzene ring and the 1,2,4-triazole ring.

  • Observed Dihedral Angle: 41.74(12)° [1]

  • Significance: Unlike many conjugated systems that adopt a planar geometry to maximize

    
    -electron delocalization, 2-(1H-1,2,4-Triazol-4-yl)phenol exhibits a significant twist. This is attributed to steric repulsion between the ortho-hydroxyl group (or phenyl protons) and the triazole ring atoms. This non-planar geometry disrupts extensive 
    
    
    
    -
    
    
    stacking interactions often seen in planar isomers, influencing the solubility and ligand binding pockets in biological targets.

ConformationLogic Steric Steric Repulsion (Phenyl H vs Triazole N) Twist Rotation about C-N Bond Steric->Twist Forces Geometry Final Geometry Dihedral Angle: 41.74° Twist->Geometry Result Packing Crystal Packing Reduced π-Stacking Dominance of H-Bonds Geometry->Packing Dictates

Figure 2: Causal logic defining the molecular conformation and its impact on the supramolecular architecture.

Supramolecular Architecture

The packing of 2-(1H-1,2,4-Triazol-4-yl)phenol is governed by a balance of hydrogen bonding and van der Waals forces, rather than planar stacking.

Hydrogen Bonding Network

While o-substituted phenols often form intramolecular hydrogen bonds (e.g., O-H...N), the 41° twist in this structure suggests that intermolecular interactions are the primary stabilizing force in the crystal lattice.

  • Primary Interaction: The phenolic hydroxyl group (-OH) acts as a hydrogen bond donor.

  • Acceptor: The unprotonated nitrogen atoms of the triazole ring (N1 or N2) on adjacent molecules act as acceptors.

  • Result: This forms a network that links molecules into chains or sheets, stabilizing the twisted conformation within the solid state.

Applications in Drug Development & Coordination Chemistry

Understanding the crystal structure of this molecule allows researchers to exploit its specific geometric properties.

  • Ligand Design: The triazole ring possesses strong

    
    -donor properties and weak 
    
    
    
    -acceptor character. The twisted geometry prevents the "flat" binding mode common in intercalators, suggesting this ligand is better suited for binding in globular protein pockets or forming non-planar metal-organic frameworks (MOFs).
  • Coordination Modes: The presence of three nitrogen atoms (two of which are potential donors in the 4-yl isomer) allows for diverse coordination geometries with transition metals (e.g., Zn(II), Cu(II)), which are often investigated for antimicrobial properties.

References

  • Crystal structure analysis of 2-(1H-1,2,4-Triazol-4-yl)phenol . Acta Crystallographica Section E: Structure Reports Online, 2010, 66 (9), o2318.[1]

  • Synthesis and biological activity of substituted 1,2,4-triazoles. Journal of Chemical Research, 2006. (Contextual grounding for synthesis methods).
  • Structural diversity in N-substituted 1,2,4-triazole ligands. Polyhedron, 2008.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science research. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocol herein is based on a modern variation of the Ullmann condensation, a copper-catalyzed N-arylation reaction. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical guidance for a successful synthesis.

Introduction and Scientific Rationale

The N-arylation of nitrogen-containing heterocycles, such as 1,2,4-triazole, is a cornerstone of medicinal chemistry and materials science.[1] The resulting N-aryl azoles are prevalent scaffolds in pharmaceuticals and crop-protection chemicals.[1] The target molecule, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, combines a substituted phenol with a 1,2,4-triazole moiety, suggesting potential applications as a bioactive agent or a functional organic material.

Historically, the synthesis of such compounds has relied on the traditional Ullmann condensation, which often requires harsh reaction conditions, including high temperatures (frequently over 210 °C) and stoichiometric amounts of copper.[2] These conditions can limit the functional group tolerance and lead to variable yields.[1] Modern advancements have introduced soluble copper catalysts, often paired with specific ligands, enabling these transformations under milder conditions with improved efficiency and substrate scope.[1][2]

This protocol leverages a copper-catalyzed N-arylation approach, a type of cross-coupling reaction, to construct the C-N bond between the phenolic ring and the triazole.[2][3] The selection of an appropriate copper source, base, and solvent is critical for achieving high yields and purity. The presence of a chelating ligand can further enhance the catalytic activity of the copper species.

Reaction Scheme and Mechanism

The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is proposed to proceed via a copper-catalyzed N-arylation of 4H-1,2,4-triazole with a suitable ortho-halophenol. A plausible starting material is 2-bromo-5-chlorophenol, as aryl bromides are often effective substrates in copper-catalyzed cross-coupling reactions.[1]

Proposed Reaction:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 2-Bromo-5-chlorophenol plus1 + Reagent1 CuI (catalyst) R2 4H-1,2,4-Triazole P1 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Reagent1->P1 Δ, Inert Atmosphere Reagent2 Ligand (e.g., L-proline) Reagent3 Base (e.g., K2CO3) Reagent4 Solvent (e.g., DMSO) plus2 + P2 Byproducts (e.g., KBr, H2O)

Caption: Proposed synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

The mechanism of this Ullmann-type reaction is believed to involve the formation of a copper(I) triazolide species in situ. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the active copper(I) catalyst.[2] The base is essential for the deprotonation of the triazole, facilitating the formation of the copper triazolide intermediate.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Notes
2-Bromo-5-chlorophenol≥98%Sigma-Aldrich14423-63-9Aryl halide substrate.
4H-1,2,4-Triazole≥98%Sigma-Aldrich288-88-0Nitrogen heterocycle.
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich7681-65-4Catalyst.
L-Proline≥99%Sigma-Aldrich147-85-3Ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7Base.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5Solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction.
n-HexaneACS GradeFisher Scientific110-54-3For extraction & chromatography.
Brine (saturated NaCl solution)-In-house prep.-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9Drying agent.
Silica Gel230-400 meshSigma-Aldrich7631-86-9For column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Schlenk line or nitrogen/argon balloon setup

  • Temperature controller and probe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Detailed Synthesis Protocol

Experimental_Workflow A 1. Reagent Preparation & Inerting B 2. Reaction Setup A->B Dry glassware C 3. Reagent Addition B->C Charge reactants D 4. Reaction & Monitoring C->D Heat to reaction temp. E 5. Work-up & Quenching D->E Monitor by TLC F 6. Extraction E->F Cool to RT, add H₂O G 7. Purification F->G Dry organic layer H 8. Characterization G->H Column chromatography

Sources

Application

Technical Application Note: Comprehensive Characterization of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

This application note provides a comprehensive technical guide for the characterization of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol , a specific structural isomer relevant in the synthesis of agrochemicals, metallopharma...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the characterization of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol , a specific structural isomer relevant in the synthesis of agrochemicals, metallopharmaceuticals, and coordination polymers.

Executive Summary

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is a bifunctional ligand and pharmaceutical intermediate characterized by a phenolic moiety and a 1,2,4-triazole ring attached via the N4 nitrogen. This specific regiochemistry (N4-linkage) confers unique symmetry and coordination properties compared to its N1-linked isomers.

This guide outlines a validated protocol for the structural confirmation, purity analysis, and physicochemical profiling of this molecule. The methods prioritize the differentiation of the target N4-isomer from potential N1-regioisomers and starting materials.

Key Chemical Data
PropertyDescription
Chemical Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Exact Mass 195.020 g/mol
Key Substituents 5-Chloro (Ar-Cl), 2-Hydroxy (Ar-OH), 4-Triazolyl (N4-linked)
pKa (Predicted) Phenol ~8.5; Triazolium ~2.3
Solubility Soluble in DMSO, MeOH, dilute aqueous base (NaOH); sparingly soluble in water.[1][2][3][4][5][6][7][8]

Synthesis Context & Impurity Origins

To accurately characterize the analyte, one must understand its origin. This molecule is typically synthesized via the condensation of 2-amino-5-chlorophenol with 1,2-diformylhydrazine (or equivalent reagents like triethyl orthoformate/formyl hydrazine).

  • Primary Impurity A: Unreacted 2-amino-5-chlorophenol (Starting Material).

  • Primary Impurity B: N1-isomer (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenol). Note: The N4-isomer is generally thermodynamically favored in high-temperature cyclizations with diformylhydrazine, but N1 isomers can form under different conditions.

  • Primary Impurity C: Oxidative degradation products (quinones) if the phenol is mishandled.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for complete characterization, from crude isolation to final release testing.

CharacterizationWorkflow cluster_ID Structural Identification (Qualitative) cluster_Purity Purity & Quantitation (Quantitative) Start Crude Sample (5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol) NMR 1H NMR (DMSO-d6) Check Symmetry of Triazole Protons Start->NMR MS LC-MS/ESI Confirm m/z 196/198 (3:1 Cl ratio) Start->MS HPLC RP-HPLC (C18) Acidic Mobile Phase (pH 2.5) Start->HPLC Decision Is Triazole Signal a Singlet? NMR->Decision SysSuit System Suitability Resolution > 2.0 vs Impurities MS->SysSuit IR FT-IR Confirm OH, C=N, Ar-Cl HPLC->SysSuit Pass PASS: N4-Isomer Confirmed Decision->Pass Yes (Symm) Fail FAIL: N1-Isomer Detected Decision->Fail No (Asymm)

Caption: Logical workflow for distinguishing the target N4-isomer from N1-impurities using NMR symmetry and HPLC purity profiling.

Detailed Analytical Protocols

Protocol A: Structural Validation via 1H NMR

Objective: To definitively distinguish the 4H-1,2,4-triazol-4-yl isomer (target) from the 1H-1,2,4-triazol-1-yl isomer.

Theory:

  • Target (N4-linked): The 1,2,4-triazole ring possesses a plane of symmetry passing through the N4-C(phenyl) bond. Consequently, the protons at positions 3 and 5 of the triazole ring are chemically equivalent (or appear as a singlet/tight AB system) in achiral solvents.

  • Impurity (N1-linked): The triazole is asymmetric. Protons at positions 3 and 5 are chemically distinct and will appear as two separate singlets with different chemical shifts.

Method:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is required due to the solubility profile of the phenolic moiety).

  • Acquisition: Acquire 1H NMR (400 MHz or higher).

  • Key Assignments (Expected):

    • δ ~10.5 - 11.0 ppm (1H, s, broad): Phenolic -OH (Exchangeable with D2O).

    • δ ~8.8 - 9.2 ppm (2H, s): Triazole H-3 and H-5. Critical Diagnostic: Appearance as a single peak confirms N4-attachment symmetry.

    • δ ~7.0 - 7.6 ppm (3H, m): Aromatic protons of the chlorophenol ring (ABC pattern).

Protocol B: Purity Profiling via RP-HPLC

Objective: Quantify purity and separate the starting material (2-amino-5-chlorophenol).

Rationale: The molecule contains a basic triazole and an acidic phenol. An acidic mobile phase is chosen to suppress phenol ionization (keeping it neutral/hydrophobic) and protonate the triazole, ensuring sharp peak shape and preventing tailing.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) or Phenyl-Hexyl (for enhanced selectivity of the aromatic rings).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Triazole absorption) and 280 nm (Phenol absorption).

  • Temperature: 30°C.

Acceptance Criteria:

  • Retention Time (RT): Target peak elutes after the more polar 2-amino-5-chlorophenol.

  • Tailing Factor: < 1.5 (Critical due to the basic nitrogen).

Protocol C: Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and chlorine substitution.

Method:

  • Ionization: Electrospray Ionization (ESI), Positive and Negative modes.

  • Positive Mode (ESI+): Look for [M+H]⁺ = 196.0.

  • Negative Mode (ESI-): Look for [M-H]⁻ = 194.0 (Phenolic proton loss).

  • Isotope Pattern: The presence of one chlorine atom must be validated by the characteristic 3:1 intensity ratio of the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

    • m/z 196 (100%)

    • m/z 198 (~33%)

Physicochemical Properties Table

ParameterValue/BehaviorAnalytical Relevance
Appearance Off-white to pale beige powderColoration indicates oxidation (quinones).
UV Maxima ~260 nm, ~210 nmUse 260 nm for quantitation to minimize solvent cutoff interference.
IR Fingerprint 3100-3400 cm⁻¹ (OH broad)1610 cm⁻¹ (C=N)1090 cm⁻¹ (Ar-Cl)Confirm presence of OH and absence of NH₂ (starting material).
Solubility pH < 2: Soluble (Protonated)pH 4-7: Low Solubility (Neutral)pH > 10: Soluble (Phenolate)Develop formulations in buffered vehicles or co-solvents (PEG/Ethanol).

References

  • Synthesis of 4-substituted 1,2,4-triazoles

    • Title: Crystal structure of 2-(4H-1,2,4-Triazol-4-yl)phenol.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

    • Relevance: Confirms the synthesis route via diformylhydrazine and the resulting N4-linkage structure.
  • Tautomerism and Isomerism in Triazoles

    • Title: Chemistry of 1, 2, 4-Triazole: A Review Article.
    • Source: International Journal of Science and Research (IJSR).
    • URL:[Link]

    • Relevance: details the spectroscopic differences (NMR/UV) between 1H, 2H, and 4H triazole tautomers/isomers.
  • Analytical Methods for Triazole Derivatives

    • Title: Spectrophotometric determination of 1,2,4-triazole deriv
    • Source: Research Journal of Pharmacy and Technology.
    • URL:[Link][1][2][6][7][8][9][10][11][12][13]

    • Relevance: Provides baseline UV-Vis absorption data and method validation parameters for similar triazolyl-phenol systems.

Sources

Method

NMR spectroscopy of 1,2,4-triazole derivatives

Application Note: Advanced NMR Characterization of 1,2,4-Triazole Derivatives Executive Summary & Core Challenge 1,2,4-Triazoles are pharmacophores of immense significance in medicinal chemistry, serving as the core scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of 1,2,4-Triazole Derivatives

Executive Summary & Core Challenge

1,2,4-Triazoles are pharmacophores of immense significance in medicinal chemistry, serving as the core scaffold in blockbuster drugs like Fluconazole, Letrozole, and Alprazolam. However, their structural characterization presents a unique "Triad of Challenges" for the analytical chemist:

  • Rapid Protomeric Tautomerism: The migration of the NH proton renders the N1, N2, and N4 positions transiently equivalent or distinct depending on solvent and temperature.

  • Regioisomerism in Synthesis: Alkylation of the triazole ring often yields mixtures of N1, N2, and N4 isomers that are difficult to distinguish by 1H NMR alone due to overlapping chemical shifts.

  • Quadrupolar Broadening: The lack of protons on the nitrogen atoms in substituted derivatives necessitates indirect detection methods.

This guide provides a definitive protocol for resolving these issues using multinuclear NMR (


H, 

C,

N) and Variable Temperature (VT) techniques.

The Tautomerism Challenge

In unsubstituted or C-substituted 1,2,4-triazoles, the proton resides in a dynamic equilibrium. While the 1H-tautomer is generally the most stable in the gas phase and solid state, the equilibrium in solution is highly solvent-dependent.

The Equilibrium Landscape

The triazole ring exists in three forms: 1H, 2H, and 4H. Note that if the substituents at C3 and C5 are identical (e.g., both are H), the 1H and 2H forms are chemically equivalent due to symmetry.

Tautomerism T1 1H-Tautomer (Asymmetric) Most Stable T2 2H-Tautomer (Asymmetric) Transient T1->T2 Fast Exchange T4 4H-Tautomer (Symmetric) High Energy T1->T4 Slow Exchange T2->T1 T4->T1

Figure 1: Protomeric equilibrium of 1,2,4-triazole. The 1H and 2H forms interconvert rapidly, often appearing as a single averaged set of signals at room temperature.

Protocol A: Sample Preparation & Solvent Selection

Objective: To slow down proton exchange sufficiently to observe the NH signal and distinct CH resonances.

The "Solvent Trap": Using CDCl


 or MeOD is a common error.
  • MeOD: Deuterium exchange (

    
    ) eliminates the NH signal immediately.
    
  • CDCl

    
    :  Trace acidity/water catalyzes rapid exchange, broadening the NH signal into the baseline.
    

Recommended Protocol:

  • Primary Solvent: DMSO-d

    
     (99.9% D). The high viscosity and hydrogen-bonding capability of DMSO stabilize the NH proton, slowing exchange rates (
    
    
    
    ).
  • Concentration: Prepare samples at 10–15 mg/0.6 mL . Higher concentrations favor hydrogen-bonded dimers/oligomers, further stabilizing the tautomers.

  • Dessication: Use molecular sieves (3Å) in the solvent if the NH signal remains broad.

Data Comparison: Solvent Effects

FeatureCDCl

DMSO-d

Acetone-d

NH Signal Broad/InvisibleSharp Singlet (~13.5–14.2 ppm)Broad Singlet
C3/C5 Protons Often Accidental EquivalenceDistinct (if asymmetric)Distinct
Exchange Rate Fast (Averaged signals)Slow (Distinct tautomers visible)Intermediate

Protocol B: Distinguishing Regioisomers (N1 vs. N2 vs. N4)

When a 1,2,4-triazole is alkylated, the tautomeric equilibrium is "locked," creating distinct regioisomers. Distinguishing N1-alkyl from N4-alkyl products is the most critical analytical task.

The H- N HMBC Workflow (The Gold Standard)

Standard


H and 

C NMR are often inconclusive because the chemical shift differences between N1 and N2 isomers are subtle (< 0.5 ppm).

N NMR is the definitive tool.

Experimental Setup:

  • Pulse Sequence: hmbcgpndqf (Gradient selected

    
    H-
    
    
    
    N HMBC).
  • Optimization: Optimize for long-range coupling

    
     Hz.
    
  • Referencing: Liquid NH

    
     = 0 ppm (or Nitromethane = 0 ppm; note that Nitromethane scale shifts are typically ~380 ppm downfield of NH
    
    
    
    ). Values below use the Nitromethane scale (0 ppm).

Diagnostic Chemical Shifts (Nitromethane Scale):

Isomer TypeNitrogenChemical Shift (

)
Key Correlation
N1-Alkylated N1 (Pyrrole-like)-170 to -180 ppmStrong 2-bond coupling to Alkyl-CH

N2 (Pyridine-like)-100 to -110 ppmweak/no coupling to Alkyl
N4 (Pyridine-like)-120 to -130 ppm3-bond coupling to C3-H
N4-Alkylated N4 (Pyrrole-like)-210 to -220 ppmStrong 2-bond coupling to Alkyl-CH

N1/N2 (Pyridine-like)-110 to -120 ppmEquivalent (if symmetric)
Structural Logic Flow

Workflow Start Alkylated 1,2,4-Triazole Sample SymCheck 1H NMR: Are C3-H and C5-H equivalent? Start->SymCheck Symmetric Yes (Singlet 2H) SymCheck->Symmetric Asymmetric No (Two Singlets 1H each) SymCheck->Asymmetric N4_Path Likely N4-Isomer (Symmetric Substitution) Symmetric->N4_Path N1_Path Likely N1-Isomer (Asymmetry Induced) Asymmetric->N1_Path Confirm Run 1H-15N HMBC N4_Path->Confirm N1_Path->Confirm ResultN4 N-Alkyl correlates to Nitrogen @ -210 ppm (N4) Confirm->ResultN4 ResultN1 N-Alkyl correlates to Nitrogen @ -175 ppm (N1) Confirm->ResultN1

Figure 2: Decision tree for assigning N-alkylation regiochemistry in 1,2,4-triazoles.

Protocol C: Variable Temperature (VT) NMR

Objective: To confirm dynamic processes if signals are broad at room temperature.

Rationale: At 298 K (25°C), the rotation of bulky substituents or tautomeric exchange may be on the intermediate NMR time scale, causing coalescence (broadening).

Step-by-Step:

  • Solvent: DMSO-d

    
     (Boiling point 189°C allows high T).
    
  • Initial Scan: Run standard

    
    H at 25°C.
    
  • Heating: Increase temperature in 20°C increments (45°C, 65°C, 85°C).

  • Observation:

    • Coalescence: If two broad signals merge into one sharp signal at high T, it indicates restricted rotation or fast tautomeric exchange.

    • Sharpening: If a broad NH signal sharpens, it confirms the proton is present but exchanging.

References

  • Claramunt, R. M., et al. (2006). "The structure of 1,2,4-triazoles: A combined experimental and theoretical study." Journal of Organic Chemistry.

  • Salgado, A., et al. (2010). "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.

  • Bojarska-Olejnik, E., et al. (1986).[1] "15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles." Magnetic Resonance in Chemistry.

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.[2] (Standard text for chemical shift ranges).

Sources

Application

Application Note: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (CTP-4) in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the structural utility, synthesis, and application of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the structural utility, synthesis, and application of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (referred to herein as CTP-4 ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and metallo-pharmaceutical design.

Executive Summary

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (CTP-4) represents a highly specialized pharmacophore that bridges the gap between classical benzoxazole bioisosteres and modern metallo-drug ligands. Unlike the more common N1-linked triazoles (found in fluconazole or letrozole), CTP-4 features a 4-aryl-1,2,4-triazole connectivity. This specific regiochemistry locks the triazole ring, preventing tautomeric shifting, and positions the N2 nitrogen in perfect proximity to the phenolic hydroxyl group.

This geometry creates a "pseudo-ring" effect, making CTP-4 a critical building block for:

  • Metallo-Enzyme Inhibition: Acting as a bidentate (N,O) chelator for zinc/iron-dependent enzymes (e.g., urease, lipoxygenase).

  • Scaffold Hopping: Serving as a hydrolytically stable bioisostere for 5-chlorobenzoxazole (the core of Chlorzoxazone).

  • Supramolecular Assembly: Constructing rigid metal-organic frameworks (MOFs) or macrocyclic drugs.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Formula C₈H₆ClN₃OLow MW fragment (<200 Da) ideal for FBDD.
Molecular Weight 195.61 g/mol High ligand efficiency (LE) potential.
ClogP ~1.8 - 2.1Optimal lipophilicity for CNS or membrane penetration.
pKa (Phenol) ~8.5Slightly acidic; exists as a phenolate at physiological pH in active sites.
H-Bond Donors 1 (OH)Critical for active site anchoring.
H-Bond Acceptors 2 (Triazole N)N2 is the primary acceptor/chelator.
Structural Bioisosterism

CTP-4 is a direct bioisostere of 5-Chloro-2-benzoxazolinone (Chlorzoxazone). By replacing the cyclic carbamate (O-C=O) with the triazole moiety (N-C=N), researchers can:

  • Increase Solubility: The triazole nitrogen increases polarity compared to the oxazole.

  • Enhance Metabolic Stability: The 1,2,4-triazole ring is highly resistant to oxidative metabolism by CYPs, unlike the benzoxazole which is prone to ring opening.

Core Applications & Mechanisms

Metallo-Drug Design (Iron/Zinc Chelation)

The defining feature of CTP-4 is the N,O-donor motif . The N2 nitrogen of the triazole and the phenolic oxygen form a stable 5-membered chelate ring with divalent and trivalent metals.

  • Mechanism: The phenolic proton is displaced, and the metal coordinates between the phenolate oxygen and the triazole nitrogen.

  • Application: This motif mimics the binding site of Deferasirox (Exjade), making CTP-4 a valuable fragment for screening novel iron chelators or inhibitors of metallo-enzymes like carbonic anhydrase or histone deacetylases (HDACs) .

Pathway Visualization: Synthesis & Chelation Logic

The following diagram illustrates the synthesis of CTP-4 and its transition into a metal-bound state.

CTP_Pathway cluster_bioisostere Bioisosteric Replacement Start 2-Amino-4-chlorophenol (Precursor) Intermediate Schiff Base Intermediate Start->Intermediate Condensation (150°C) Reagent 1,2-Diformylhydrazine (Cyclizing Agent) Reagent->Intermediate Product CTP-4 (5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol) Intermediate->Product Cyclodehydration - 2 H2O Complex Active Metallo-Complex (5-membered Chelate Ring) Product->Complex Deprotonation + Metal Binding Metal Fe(III) / Zn(II) Metal->Complex Chlorzoxazone Chlorzoxazone (Muscle Relaxant) Chlorzoxazone->Product Scaffold Hop (Oxazole -> Triazole)

Caption: Synthesis pathway of CTP-4 from aminophenol precursors and its subsequent activation as a metal chelator.

Experimental Protocols

Synthesis of CTP-4 (Einhorn-Brunner Variation)

This protocol yields high-purity CTP-4 suitable for biological screening.

Reagents:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • 1,2-Diformylhydrazine (1.1 eq)

  • Triethylamine (Catalytic)[1]

  • Solvent: Diglyme or n-Butanol (High boiling point required)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-4-chlorophenol (10 mmol) in 20 mL of n-Butanol .

  • Addition: Add 1,2-Diformylhydrazine (11 mmol) to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM). The spot for the aminophenol (lower Rf) should disappear.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1).

  • Validation: Confirm structure via ¹H-NMR.

    • Expected Signals: Phenolic OH (broad singlet, >10 ppm), Triazole C-H (two singlets or one singlet integration of 2H around 8.5-9.0 ppm), Aromatic protons (multiplets 6.8-7.5 ppm).

Iron Chelation Efficiency Assay (UV-Vis)

To determine the ligand's capability to bind Fe(III), mimicking the Deferasirox mechanism.

Materials:

  • CTP-4 Stock Solution (10 mM in DMSO)

  • FeCl₃ Stock Solution (10 mM in deionized water)

  • Buffer: 10 mM HEPES, pH 7.4

Protocol:

  • Baseline: Prepare a 100 µM solution of CTP-4 in HEPES buffer. Record the UV-Vis spectrum (200–600 nm).

  • Titration: Aliquot FeCl₃ solution into the cuvette in 0.1 equivalent increments (0 to 2.0 eq).

  • Observation: Monitor the appearance of a Ligand-to-Metal Charge Transfer (LMCT) band, typically emerging between 450–550 nm (purple/red shift).

  • Analysis: Plot absorbance at

    
     vs. [Fe]/[Ligand] ratio. A plateau at 0.5 eq suggests a 2:1 Ligand:Metal complex; a plateau at 0.33 eq suggests 3:1.
    

References

  • Kucukguzel, I. et al. (2015). Recent advances in bioactive 1,2,4-triazole derivatives.[1][2][3] European Journal of Medicinal Chemistry. Link

  • Steinhauser, S. et al. (2004). Complex formation of ICL670 (Deferasirox) and related ligands with Fe(III) and Zn(II). European Journal of Inorganic Chemistry. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews. Link

  • Al-Masoudi, N. A. (2006). Synthesis and biological activity of some new 1,2,4-triazole derivatives.[2][4] Heteroatom Chemistry.[2] Link

  • BenchChem. (2025).[3] Structure and Applications of 4-(2-hydroxyphenyl)-1,2,4-triazoles.Link

Sources

Method

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol as a fungicide in agriculture

Application Note: Evaluation and Analysis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol as a Novel Triazole Fungicide Scaffold Introduction & Chemical Profile 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol represents a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation and Analysis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol as a Novel Triazole Fungicide Scaffold

Introduction & Chemical Profile

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol represents a specific subclass of N4-linked triazole fungicides. Unlike the majority of commercial triazoles (e.g., Tebuconazole, Propiconazole) which are N1-linked, this scaffold features a 1,2,4-triazole ring attached via the N4 nitrogen to a phenolic core. This structural distinction offers unique binding properties within the CYP51 active site, potentially overcoming resistance mechanisms affecting classical azoles.

This guide outlines the protocols for the synthesis, biological evaluation, and residue analysis of this compound, serving as a template for lead optimization in antifungal discovery.

Chemical Identity
PropertyDetail
IUPAC Name 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Core Pharmacophore N4-substituted 1,2,4-triazole; Chlorophenol moiety
Solubility Low in water; Soluble in DMSO, Acetone, Methanol
pKa (Predicted) ~8.5 (Phenolic OH), ~2.5 (Triazole N)

Mechanism of Action (MoA)

Like other azole fungicides, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol functions as a Sterol Biosynthesis Inhibitor (SBI) .

  • Target: Lanosterol 14α-demethylase (CYP51/ERG11).

  • Mechanism: The N4-nitrogen of the triazole ring coordinates with the heme iron of the CYP51 enzyme. This blocks the demethylation of lanosterol, leading to:

    • Depletion of Ergosterol (essential for membrane integrity).

    • Accumulation of toxic methylated sterols (e.g., 14α-methyl-3,6-diol).

    • Disruption of membrane fluidity and fungal cell death.

Pathway Visualization: Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) [TARGET ENZYME] Lanosterol->CYP51 Substrate ToxicSterols Toxic 14α-methyl Sterols (Accumulation) Lanosterol->ToxicSterols Inhibition Outcome Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Compound 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (Inhibitor) Compound->CYP51 Inhibits CellDeath Fungal Cell Death ToxicSterols->CellDeath Ergosterol->CellDeath Depletion causes

Caption: Mechanism of Action showing the inhibition of CYP51 by the triazole scaffold, leading to toxic sterol accumulation and ergosterol depletion.

Synthesis Protocol

Objective: To synthesize high-purity (>98%) material for biological testing. Reaction Type: Cyclization of an amine with 1,2-diformylhydrazine.

Materials:

  • 2-Amino-5-chlorophenol (1.0 eq)

  • 1,2-Diformylhydrazine (1.1 eq)

  • Solvent: Pyridine or Diglyme (high boiling point required)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (optional)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 14.3 g (0.1 mol) of 2-Amino-5-chlorophenol in 100 mL of Pyridine.

  • Addition: Add 9.7 g (0.11 mol) of 1,2-Diformylhydrazine .

  • Cyclization: Heat the mixture to reflux (115°C) for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

    • Note: The reaction proceeds via the formation of an intermediate Schiff base followed by cyclodehydration.

  • Work-up: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold water.

  • Precipitation: The product should precipitate as a solid. If oil forms, adjust pH to ~6.0 with dilute HCl.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (80:20).

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (M+H = 196.0).

Biological Evaluation Protocols

Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Purpose: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against key phytopathogens (Botrytis cinerea, Fusarium graminearum).

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (10,000 ppm stock).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Amendment: Add stock solution to molten PDA to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 ppm. Pour into Petri dishes.

    • Control: PDA + DMSO (no fungicide).

  • Inoculation: Place a 5 mm mycelial plug of the target fungus in the center of each plate.

  • Incubation: Incubate at 25°C for 3–7 days (depending on growth rate).

  • Measurement: Measure colony diameter (mm). Calculate inhibition percentage relative to control.

    • Formula:

      
      
      
    • (C = Control diameter, T = Treatment diameter).

Protocol B: In Vivo Greenhouse Pot Test (Rice Blast)

Purpose: Evaluate preventative efficacy against Magnaporthe oryzae on rice seedlings.

  • Planting: Grow rice seedlings (cv. CO-39) in 10 cm pots to the 3-leaf stage.

  • Formulation: Formulate the compound as a Wettable Powder (WP) or Emulsifiable Concentrate (EC) surrogate using 5% Acetone + 0.1% Tween 20 in water.

  • Application: Spray seedlings with compound at 50, 100, and 200 g a.i./ha equivalent. Allow to dry for 24 hours.

  • Inoculation: Spray plants with a spore suspension of M. oryzae (1 × 10⁵ spores/mL).

  • Incubation: Place in a humidity chamber (>95% RH, 25°C) for 24 hours, then transfer to a greenhouse.

  • Scoring: Assess disease severity 7 days post-inoculation using a 0–5 scale.

Residue Analysis Protocol (HPLC-UV)

Objective: Quantify residues in crop matrices (Limit of Quantitation: 0.05 mg/kg).

Instrument Parameters:

  • System: HPLC with UV/Vis Detector (or DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 260 nm (Triazole absorption max).

  • Injection Vol: 20 µL.

Extraction Workflow:

  • Homogenization: Weigh 10 g of crop sample (e.g., wheat grain). Add 20 mL Acetonitrile.

  • Extraction: Shake vigorously for 1 min, then sonicate for 10 min.

  • Salting Out: Add 4 g MgSO₄ and 1 g NaCl (QuEChERS salts). Vortex and centrifuge at 4000 rpm for 5 min.

  • Cleanup: Transfer 1 mL of supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.

  • Analysis: Filter through 0.22 µm PTFE filter into an HPLC vial.

Analytical Workflow Diagram

Residue_Analysis Sample Crop Sample (10g) Extract Extraction (Acetonitrile) Sample->Extract Partition Partitioning (MgSO4/NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA/C18) Partition->Cleanup Analysis HPLC-UV Analysis (260 nm) Cleanup->Analysis

Caption: Optimized QuEChERS-based extraction workflow for residue analysis of the triazole fungicide.

References

  • Synthesis of N4-linked Triazoles

    • Title: Crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol.
    • Source: NIH / Acta Crystallographica Section E.
    • URL:[Link]

  • Triazole Mechanism of Action

    • Title: Sterol Biosynthesis Inhibitors: Mode of Action and Resistance.
    • Source: FRAC (Fungicide Resistance Action Committee).
    • URL:[Link]

  • General Residue Analysis Methods

    • Title: QuEChERS - A Mini-Multiresidue Method for the Analysis of Pesticide Residues in Low-F
    • Source: Anastassiades et al.
    • URL:[Link]

Application

Application Notes &amp; Protocols: Developing Novel Anticancer Drugs with Triazole Compounds

Abstract The pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, triazoles have emerged as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, triazoles have emerged as a "privileged scaffold" due to their remarkable chemical stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2] This guide provides an in-depth exploration of the development of novel anticancer drugs based on 1,2,3-triazole and 1,2,4-triazole cores. We will delve into the mechanistic rationale for their use, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapy.

Introduction: The Triazole Scaffold in Oncology

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are broadly classified into two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both have garnered significant attention in oncology for their ability to serve as either a core pharmacophore or a stable linker to connect different bioactive moieties.[3][4] Their unique electronic properties, including the ability to act as hydrogen bond donors and acceptors, allow them to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[1][3]

The metabolic stability of the triazole ring is a key advantage, preventing rapid degradation in vivo and enhancing the drug-like properties of the parent molecule.[5] Furthermore, the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid and efficient generation of large, diverse compound libraries for high-throughput screening.[6][7]

This guide will focus on several key mechanisms of action through which triazole compounds exert their anticancer effects, including:

  • Tubulin Polymerization Inhibition: Disrupting the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.[8][9]

  • Kinase Inhibition: Targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, that are often dysregulated in cancer.[10][11][12]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[13][14]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, preventing uncontrolled cell division.[6][15]

Synthesis of Triazole-Based Anticancer Agents

The synthetic strategy is paramount in generating a diverse library of triazole compounds for screening. The choice of building blocks and the synthetic route directly influence the structural and, consequently, the biological properties of the final products.

Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC ("Click Chemistry")

This protocol outlines a general and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a common starting point for developing novel anticancer drug candidates.

Rationale: The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-isomer. It is experimentally simple, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.[6][7]

Materials:

  • Functionalized organic azide (R1-N3)

  • Terminal alkyne (R2-C≡CH)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-butanol/water 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq). In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, if a precipitate has formed, filter the reaction mixture. Otherwise, dilute the mixture with water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na2SO4. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][15]

Self-Validation: The success of the synthesis is validated by the clean formation of the product as observed by TLC and the spectroscopic data confirming the expected structure, particularly the characteristic chemical shift of the triazole proton in the 1H NMR spectrum.

Protocol: Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates such as thiosemicarbazides or dithiocarbazates.[16]

Rationale: This method provides a reliable route to the 1,2,4-triazole core, which can then be further functionalized to generate a variety of derivatives.

Materials:

  • Aromatic acid hydrazide (e.g., Nicotinohydrazide)

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ammonia solution

  • Substituted benzyl halides

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Formation of Potassium Dithiocarbazate: React the starting acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the corresponding potassium dithiocarbazate salt.[16]

  • Cyclization to 5-mercapto-1,2,4-triazole: Reflux the potassium dithiocarbazate with an excess of ammonia solution to induce cyclization, yielding the 5-mercapto-1,2,4-triazole derivative.[16]

  • S-Alkylation: React the 5-mercapto-1,2,4-triazole with various substituted benzyl halides in the presence of a base (e.g., sodium methoxide) in a solvent like DMF to obtain the final S-substituted 1,2,4-triazole derivatives.[16]

  • Purification and Characterization: Purify the final products by recrystallization or column chromatography and confirm their structures using spectroscopic techniques (IR, NMR, Mass Spectrometry).[16]

In Vitro Evaluation of Anticancer Activity

Once a library of triazole compounds has been synthesized, the next critical step is to assess their biological activity. In vitro assays provide the initial data on the cytotoxicity and mechanism of action of the compounds.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[15]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[15][17]

  • Normal human cell line (e.g., HEK293) for selectivity assessment[18]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[6][15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM)[6][15][16][19]Selectivity Index (SI)
Triazole AA549 (Lung)8.675.7
Triazole BMCF-7 (Breast)5.88.4
Triazole CHCT-116 (Colon)1.09[15]12.2
DoxorubicinA5493.24-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Mechanistic Studies

For compounds that exhibit potent and selective cytotoxicity, further investigation into their mechanism of action is crucial.

Rationale: This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer drugs often induce cell cycle arrest at specific checkpoints.

Procedure:

  • Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. For instance, some triazole derivatives cause cell cycle arrest at the G2/M phase.[20]

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Procedure:

  • Treatment: Treat cells with the test compound at its IC50 and 2x IC50 for a specified time (e.g., 24 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A dose-dependent increase in the percentage of apoptotic cells indicates that the compound induces apoptosis.[6][13]

Rationale: To determine if a compound's anticancer activity is due to its effect on microtubule dynamics, a cell-free tubulin polymerization assay can be performed.

Procedure:

  • Reaction Setup: In a 96-well plate, mix purified tubulin protein with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations. A known tubulin inhibitor like combretastatin A-4 or paclitaxel should be used as a positive control.[8]

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control. Inhibition of the increase in absorbance indicates that the compound inhibits tubulin polymerization.[9][21]

Signaling Pathway Analysis

Many triazole derivatives exert their anticancer effects by modulating specific signaling pathways that are crucial for cancer cell growth and survival.

Western Blotting for Key Protein Expression

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular targets of the triazole compounds.

Key Pathways and Proteins to Investigate:

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2. An increase in the levels of pro-apoptotic proteins (Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (Bcl-2) are indicative of apoptosis induction.[13]

  • EGFR Signaling Pathway: p-EGFR, EGFR, p-ERK, ERK, p-mTOR, mTOR. A decrease in the phosphorylated forms of these proteins suggests inhibition of the EGFR pathway.[12][22]

  • Cell Cycle Regulation: Cyclin D1, Cyclin E. A decrease in the levels of these cyclins can explain cell cycle arrest.[22]

Procedure:

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Evaluation

Promising lead compounds identified from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.

Xenograft Tumor Models

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the antitumor activity of new drug candidates.[14]

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the triazole compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dose.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the in vivo antitumor efficacy.

Visualizations

Diagram 1: General Workflow for Triazole-Based Anticancer Drug Discovery

G cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis of Azides & Alkynes Synthesis of Azides & Alkynes CuAAC 'Click' Chemistry CuAAC 'Click' Chemistry Synthesis of Azides & Alkynes->CuAAC 'Click' Chemistry Building Blocks Compound Library Compound Library CuAAC 'Click' Chemistry->Compound Library Synthesis of Hydrazides & CS2 Synthesis of Hydrazides & CS2 1,2,4-Triazole Synthesis 1,2,4-Triazole Synthesis Synthesis of Hydrazides & CS2->1,2,4-Triazole Synthesis Precursors 1,2,4-Triazole Synthesis->Compound Library MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Compound Library->MTT Assay (Cytotoxicity) Hit Identification (IC50) Hit Identification (IC50) MTT Assay (Cytotoxicity)->Hit Identification (IC50) Potency & Selectivity Cell Cycle Analysis Cell Cycle Analysis Hit Identification (IC50)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Hit Identification (IC50)->Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Hit Identification (IC50)->Tubulin Polymerization Assay Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Hit Identification (IC50)->Western Blot (Signaling Pathways) Lead Compound(s) Lead Compound(s) Cell Cycle Analysis->Lead Compound(s) Apoptosis Assay->Lead Compound(s) Tubulin Polymerization Assay->Lead Compound(s) Western Blot (Signaling Pathways)->Lead Compound(s) Xenograft Tumor Model Xenograft Tumor Model Lead Compound(s)->Xenograft Tumor Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Tumor Model->Efficacy & Toxicity Assessment Tumor Growth Inhibition Preclinical Candidate Preclinical Candidate Efficacy & Toxicity Assessment->Preclinical Candidate G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival

Caption: Inhibition of the EGFR signaling cascade by novel triazole-based tyrosine kinase inhibitors.

Conclusion

The triazole scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. Their favorable chemical and pharmacological properties, coupled with the efficiency of modern synthetic methods like click chemistry, have positioned them at the forefront of cancer drug discovery. The systematic application of the protocols and methodologies outlined in this guide will enable researchers to efficiently synthesize, screen, and characterize new triazole-based drug candidates, ultimately contributing to the development of more effective and selective cancer treatments.

References

  • Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465–489.
  • Li, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology.
  • Ahmadova, A., et al. (2024). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy.
  • Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7265.
  • Singh, S., & Singh, P. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science Publishers.
  • Talele, T. T., et al. (2010). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 53(5), 2113–2126.
  • Sabbah, D. A., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5649.
  • Al-Ostath, A., et al. (2018). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. European Journal of Medicinal Chemistry, 151, 637-650.
  • Wang, Z., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 27(29), 4837-4864.
  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 52-58.
  • Li, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology.
  • Avram, S., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Oncology Letters, 13(5), 3247–3254.
  • Li, Y., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010.
  • Eldehna, W. M., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2445851.
  • Fonkui, Y. T., et al. (2025). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. International Journal of Molecular Sciences, 26(3), 1541.
  • Wang, Y., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(10), 1731-1740.
  • Ali, A., et al. (2019). Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. Scientific Reports, 9(1), 8688.
  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Pharmaceuticals, 18(2), 295.
  • Sharma, R., et al. (2022). Potential anticancer drugs based on 1,2,3-triazole nucleus in active clinical trials. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5909.
  • Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry.
  • El-Gohary, N. S., et al. (2020). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 17(10), 2639-2655.
  • Kumar, S., et al. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega, 3(11), 16565–16576.
  • BenchChem. (2025). Mechanism of action of 1,2,4-triazole-based compounds.
  • Kaur, R., et al. (2025). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Archiv der Pharmazie.
  • Al-Ostath, A., et al. (2025). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. Tropical Journal of Natural Product Research.
  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 7(22), 18369–18381.

Sources

Method

Quantitative determination of triazole derivatives

Application Note: Quantitative Determination of Triazole Antifungals in Biological Matrices Executive Summary The triazole class of antifungals—specifically Fluconazole, Voriconazole, Posaconazole, and Itraconazole —are...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Determination of Triazole Antifungals in Biological Matrices

Executive Summary

The triazole class of antifungals—specifically Fluconazole, Voriconazole, Posaconazole, and Itraconazole —are critical tools in managing invasive fungal infections.[1][2][3] However, their non-linear pharmacokinetics, narrow therapeutic indices, and significant inter-patient variability necessitate robust Therapeutic Drug Monitoring (TDM).

This guide moves beyond generic templates to provide a decision-based workflow for quantifying triazoles. We present two distinct pathways: a High-Sensitivity LC-MS/MS Protocol (Gold Standard for low-level quantitation and multi-analyte panels) and a Robust HPLC-UV Protocol (Cost-effective, suitable for higher concentration ranges).

Part 1: Strategic Workflow & Decision Matrix

Before selecting a protocol, the analytical goals must be defined. Triazoles present unique challenges: Voriconazole exhibits non-linear saturation kinetics, while Itraconazole requires simultaneous quantification of its active metabolite, hydroxy-itraconazole.

Figure 1: Method Selection Decision Matrix This diagram guides the user to the optimal detection method based on sensitivity needs and available instrumentation.

Triazole_Method_Selection Start Start: Define Analytical Goal Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 0.05 µg/mL) Sensitivity->HighSens Trough Levels/Pediatrics ModSens Moderate Sensitivity (> 0.1 µg/mL) Sensitivity->ModSens Standard TDM Throughput Sample Throughput? HighVol High Volume (>50 samples/day) Throughput->HighVol Rapid Run Times (<4 min) LowVol Low/Medium Volume Throughput->LowVol Standard Run Times (10-15 min) LCMS Protocol A: LC-MS/MS (Triple Quadrupole) HighSens->LCMS HighVol->LCMS ModSens->Throughput HPLC Protocol B: HPLC-UV (Diode Array/VWD) LowVol->HPLC

Caption: Decision tree for selecting between LC-MS/MS and HPLC-UV based on sensitivity requirements (LLOQ) and laboratory throughput.

Part 2: Sample Preparation (The Foundation)

Expert Insight: Direct injection of plasma is not feasible for triazoles due to protein binding (>90% for Itraconazole/Posaconazole). While Solid Phase Extraction (SPE) offers the cleanest extracts, Protein Precipitation (PPT) is sufficient for modern LC-MS/MS systems if stable isotope-labeled internal standards (SIL-IS) are used to compensate for matrix effects.

Protocol A: Protein Precipitation (High Throughput)

Best for: LC-MS/MS workflows.

  • Aliquot: Transfer 100 µL of patient plasma/serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spike: Add 20 µL of Internal Standard Working Solution (containing deuterated analogs, e.g., Voriconazole-d3).

    • Why? Adding IS before precipitation ensures it undergoes the same extraction efficiency variances as the analyte.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (0.1% Formic Acid).

    • Mechanism: The organic solvent denatures albumin and globulins, releasing the bound drug. Acid helps solubilize basic triazoles.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match the initial mobile phase conditions.

Protocol B: Solid Phase Extraction (High Purity)

Best for: HPLC-UV or when minimizing ion suppression is critical.

  • Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg/1 cc). Condition with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 2% Phosphoric Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water.

    • Expert Note: This step removes salts and proteins without eluting the hydrophobic triazoles.

  • Elution: Elute with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C) and reconstitute in 200 µL Mobile Phase.

Part 3: LC-MS/MS Protocol (Gold Standard)

This protocol utilizes Multiple Reaction Monitoring (MRM) for maximum specificity.

Instrumentation: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo) coupled to UHPLC.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 30% B (Re-equilibration)

MS/MS Parameters (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)
Fluconazole 307.1238.1220.13025
Voriconazole 350.1127.0281.13230
Posaconazole 701.4683.4614.33535
Itraconazole 705.4392.4432.34045
OH-Itraconazole 721.4408.4392.44045
Voriconazole-d3 353.1127.0-3230

Note: Voriconazole-d3 is the preferred IS for Voriconazole. Itraconazole-d5 is recommended for Itraconazole/Posaconazole due to similar hydrophobicity.

Part 4: HPLC-UV Protocol (Accessible Alternative)

For laboratories without MS capabilities, this method provides reliable quantification for therapeutic levels (typically >0.5 µg/mL).

Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Phenyl-Hexyl column (better for isomer separation).

  • Mobile Phase: Isocratic elution.[4]

    • 40% Acetonitrile / 60% Phosphate Buffer (0.02 M, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (Compromise wavelength for all triazoles).

  • Run Time: ~12-15 minutes.

Expert Insight: Posaconazole and Itraconazole are very lipophilic and will elute late. If peak broadening occurs, switch to a gradient method (increasing Acetonitrile to 80% after 5 minutes).

Part 5: Method Validation & Data Analysis

Validation must adhere to FDA/EMA Bioanalytical Method Validation guidelines.

Table 2: Acceptance Criteria for Validation

ParameterAcceptance CriteriaExperimental Design
Linearity (r²) > 0.9956-8 non-zero standards. Weighting 1/x² is recommended.
Accuracy 85-115% (80-120% at LLOQ)3 QC levels (Low, Med, High) x 5 replicates.
Precision (CV) < 15% (< 20% at LLOQ)Intra-day and Inter-day assessment.[5]
Matrix Effect 85-115% (normalized to IS)Compare post-extraction spike vs. neat solution.
Recovery Consistent across levelsCompare pre-extraction spike vs. post-extraction spike.

Figure 2: Validation Workflow The logical flow for validating the bioanalytical method.

Validation_Workflow Prep Sample Prep (Stds & QCs) Inject Injection (LC-MS or HPLC) Prep->Inject Calc Data Calculation (Peak Area Ratios) Inject->Calc Eval Criteria Check (Acc/Prec/Lin) Calc->Eval Pass Method Validated Eval->Pass Within Limits Fail Troubleshoot Eval->Fail >15% CV/Bias Fail->Prep Re-optimize

Caption: Step-by-step workflow for validating the triazole quantification method against regulatory standards.

Part 6: Troubleshooting & Optimization

1. Matrix Effects (Ion Suppression in LC-MS):

  • Symptom:[3][5][6][7] Low signal intensity for analytes in patient samples compared to standards in water.

  • Cause: Phospholipids eluting from plasma suppress ionization.

  • Solution: Monitor the phospholipid transition (m/z 184 -> 184). If they co-elute with your analyte, adjust the gradient or switch to SPE cleanup.

2. Peak Tailing (HPLC-UV):

  • Symptom:[3][5][6][7] Asymmetric peaks for Itraconazole.

  • Cause: Interaction between basic nitrogen on the triazole ring and free silanols on the silica column.

  • Solution: Ensure buffer pH is < 4.0 (keeps silanols protonated) or use an "end-capped" column.

3. Carryover:

  • Symptom:[3][5][6][7] Analyte peak appears in blank sample after a high standard.

  • Solution: Triazoles are "sticky." Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Kunz, M., et al. (2025). "Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Yi, W. M., et al. (2025). "A Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole, Posaconazole, Fluconazole, and Itraconazole in Human Serum." Journal of Applied Laboratory Medicine. Link

  • Society of Infectious Disease Pharmacists. (2024).[2] "Consensus from SIDP: Primary Prevention and Therapeutic Drug Monitoring (TDM) for Triazole Antifungal Drugs." Link

  • BenchChem. (2025). "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for 4-Aryl-Triazole Formation Executive Summary & Reaction Logic The Challenge: Synthesizing 5-Chloro-2-(4H-1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for 4-Aryl-Triazole Formation

Executive Summary & Reaction Logic

The Challenge: Synthesizing 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol presents a classic "ortho-effect" challenge. The presence of the free hydroxyl group at the ortho position to the amine (in the starting material 2-amino-5-chlorophenol) creates two competing risks:

  • Oxidation: Electron-rich aminophenols are prone to rapid oxidation, leading to "black tar" formation before cyclization occurs.

  • Benzoxazole Competition: Under acidic or high-thermal conditions, the phenolic oxygen can compete with the nitrogen nucleophile, potentially leading to benzoxazole byproducts rather than the desired triazole.

The Solution: To maximize yield, we recommend moving away from the traditional "neat melt" method (which causes charring) and adopting a Solvent-Mediated Cyclocondensation using 1,2-Diformylhydrazine (DFH) or the DMF-Azine protocol.

Core Protocol: Solvent-Mediated Cyclocondensation

This protocol replaces the high-temperature "melt" with a controlled solution-phase reaction to minimize oxidative degradation.

Materials Checklist
  • Substrate: 2-Amino-5-chlorophenol (Freshly recrystallized or light tan; discard if dark brown/black).

  • Reagent: 1,2-Diformylhydrazine (DFH) [CAS: 628-36-4] (1.1 - 1.2 equivalents).

  • Solvent: Diglyme (bis(2-methoxyethyl)ether) or Pyridine.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%).

  • Atmosphere: Argon or Nitrogen (Critical).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Prep Purge reaction vessel with N₂ for 15 mins. Dissolve 2-amino-5-chlorophenol (1.0 eq) in Diglyme (5-10 volumes).Removes O₂ to prevent quinone-imine formation (tar). Diglyme allows high temp (162°C) without pressure vessels.
2. Add Add 1,2-Diformylhydrazine (1.2 eq) and p-TsOH (0.05 eq).Excess DFH drives equilibrium. Acid catalyst accelerates the dehydration of the intermediate formamide.
3. Heat Heat to 140–150°C for 6–12 hours. Monitor via TLC/HPLC.High temp is required to overcome the activation energy of the second ring-closure (dehydration) step.
4. Workup Cool to room temp. Pour mixture into ice-cold water (10x volume). Stir vigorously for 30 mins.The product is lipophilic/aromatic and should precipitate from water, leaving polar impurities (unreacted DFH) in solution.
5. Purify Filter solid.[1][2][3] Wash with water.[2][4][5][6][7] Recrystallize from Ethanol/Water (8:2) or Acetic Acid .Removes trace aminophenol. If the product is sticky, adjust aqueous pH to ~5-6 during precipitation to ensure phenol is protonated.

Mechanism & Pathway Visualization

Understanding the failure points requires visualizing the intermediate states. The reaction proceeds via a transamination followed by a double dehydration.

ReactionPathway cluster_legend Reaction Conditions Start 2-Amino-5-chlorophenol + Diformylhydrazine Inter1 Intermediate A: N-Formyl-N'-(aryl)hydrazine Start->Inter1 Transamination (100°C) Side2 Side Product: Oxidative Tar (Quinones) Start->Side2 O2 Presence (No Inert Gas) Inter2 Intermediate B: Open-chain Amidine Inter1->Inter2 - H2O Product Target: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Inter2->Product Cyclodehydration (>140°C, p-TsOH) Side1 Side Product: Benzoxazole Derivative Inter2->Side1 Acidic pH < 3 (O-Attack) Ideal Path Ideal Path Failure Mode Failure Mode

Figure 1: Reaction cascade for 4-aryl-1,2,4-triazole synthesis. Note the divergence points for oxidation and benzoxazole formation.

Troubleshooting Guide (Root Cause Analysis)

Use this decision matrix when the experiment yields suboptimal results.

SymptomProbable CauseCorrective Action
Black/Dark Brown Reaction Mixture Oxidation of Aminophenol. The starting material oxidized before reacting.1. Use fresh Aminophenol (light color).2. Add 1% Sodium Bisulfite (

) or Ascorbic Acid to the reaction.3. Strictly degas solvents with Argon.
Low Yield (<30%) Incomplete Cyclization. The reaction stopped at the intermediate hydrazine/amidine stage.1. Increase temperature (switch from Pyridine to Diglyme or Sulfolane).2. Add azeotropic removal of water (Dean-Stark trap) if using Toluene/Xylene.3. Check p-TsOH load (increase to 10 mol%).
Product is "Sticky" / Oil Phenolate Formation. The phenol group is deprotonated or H-bonded to impurities.1. Acidify the workup water to pH 5-6 using dilute HCl.2. Triturate the oil with cold Ether or Hexanes to induce crystallization.
Formation of Benzoxazole O-Alkylation Competition. The phenol oxygen attacked the electrophile instead of the nitrogen.1. Avoid strong Lewis acids.2. Ensure the reaction is not too acidic; buffer with mild base if necessary (though rare for this specific reaction).

Advanced Optimization: The DMF-Azine Method

If the Diformylhydrazine method consistently fails or yields are low, switch to the DMF-Azine Protocol . This is often superior for sterically hindered or sensitive anilines.

Why it works: N,N-Dimethylformamide azine acts as a masked hydrazine equivalent that is less prone to side reactions and often reacts under milder conditions.

Protocol Adjustment:

  • Reagent: Replace DFH with DMF-azine [(CH₃)₂N-CH=N-N=CH-N(CH₃)₂].

  • Solvent: Toluene (reflux) or neat melt (if stable).

  • Mechanism: The aniline undergoes amine exchange with the azine, releasing dimethylamine (gas), driving the reaction forward by entropy.

Interactive FAQ

Q: Can I protect the phenol group to improve yield? A: Yes, but it adds two steps (protection/deprotection). If you are experiencing severe oxidative tarring, protect the phenol as a Methyl Ether (anisole derivative) or Acetate .

  • Note: If using Acetate, be aware that the hydrazine/amine conditions might cleave it prematurely. The Methyl Ether is robust but requires

    
     for deprotection, which is harsh. Benzyl protection  (removed via hydrogenolysis) is the safest alternative.
    

Q: The product precipitates but looks gray/purple. How do I clean it? A: This is trace oxidation. Dissolve the crude product in hot ethanol, add Activated Charcoal , boil for 5 minutes, and filter through Celite while hot. The filtrate should crystallize as white/off-white needles upon cooling.

Q: Why is 1,2,4-triazol-4-yl preferred over 1,2,4-triazol-1-yl here? A: The reaction of a primary amine (aniline) with DFH specifically builds the triazole ring around the nitrogen of the amine, resulting in the 4-substituted isomer. Synthesis of the 1-substituted isomer would require reacting a halobenzene with 1,2,4-triazole base, which is a completely different mechanism (


 or Ullmann coupling).

References

  • General Synthesis of 4-Substituted 1,2,4-Triazoles

    • Pellizzari Reaction & Variations: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

  • Diformylhydrazine Method

    • Mechanism & Kinetics: Chirkina, E., & Larina, L. (2022).[8] "Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols."[8] Structural Chemistry. Link

  • DMF-Azine Method

    • High Yield Protocols: Bartlett, R. K., & Humphrey, I. R. (1967). "The reaction of N,N-dimethylformamide azine with primary amines." Journal of the Chemical Society C: Organic. Link

  • Handling Aminophenols: Prevention of Oxidation: Mitchell, J. A., et al. (2010). "Stabilization of aminophenols in organic synthesis." Journal of Organic Chemistry. (General methodology reference).

For further assistance, please upload your HPLC chromatogram to the secure portal or reply to this ticket with your specific solvent conditions.

Sources

Optimization

Technical Support Center: Triazole Fungicide Stability &amp; Analysis

Topic: Reducing Degradation of Triazole Fungicides in Environmental Samples Audience: Researchers, Analytical Chemists, and Drug Development Professionals Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Degradation of Triazole Fungicides in Environmental Samples Audience: Researchers, Analytical Chemists, and Drug Development Professionals Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. Triazole fungicides (e.g., tebuconazole, propiconazole, epoxiconazole) are chemically robust but environmentally dynamic. While they resist rapid hydrolysis, they are highly susceptible to photolysis , microbial degradation , and matrix-induced sorption . This guide moves beyond basic protocols to address the mechanistic causes of analyte loss, ensuring your data reflects environmental reality, not sample handling artifacts.

Module 1: Sample Collection & Field Stabilization

The "Field" Phase: Stopping the Clock

Q: I am sampling surface water for trace azoles. Is simple refrigeration sufficient? A: No. Refrigeration slows microbial activity but does not stop it, nor does it address photolysis or chlorination.

The Protocol:

  • Dechlorination (Critical): If sampling treated water or water near agricultural runoff where chlorination might occur, free chlorine will rapidly oxidize triazoles.

    • Action: Add Sodium Thiosulfate (80 mg/L) immediately upon collection.

    • Mechanism:[1] Reduces free chlorine (

      
      ) to chloride (
      
      
      
      ), preventing oxidative cleavage of the triazole ring.
  • Photoprotection: Triazoles possess UV absorption bands that trigger photolytic cleavage (often yielding 1,2,4-triazole) [1].

    • Action: Use Amber Borosilicate Glass bottles. If unavailable, wrap clear bottles in aluminum foil immediately.

  • Thermal Shock:

    • Action: Transport on wet ice or dry ice to maintain <4°C. Avoid "blue ice" packs as they often fail to maintain critical temperatures during long transport [2].[2]

Q: My soil samples show low recovery of "aged" residues compared to fresh spikes. Why? A: This is likely sorption hysteresis , not degradation. Over time, triazoles diffuse into soil micropores and bind to organic matter, reducing bioaccessibility [3].

  • Troubleshooting: Standard shaking is insufficient for aged soils. Use Ultrasonic Extraction or Pressurized Liquid Extraction (PLE) with acidified solvents (see Module 3) to disrupt these strong sorption interactions.

Module 2: Storage & Preservation

The "Hold" Phase: Managing Time-Dependent Decay

Q: Can I store water samples at -20°C? A: Proceed with caution. Freezing water samples can cause:

  • Cryoprecipitation: Analytes may precipitate out of solution and adsorb to the container walls, becoming difficult to resolubilize.

  • Container Failure: Glass can crack; plastic can leach interfering phthalates.

  • Recommendation: Store water at 4°C and extract within 14 days [2]. If long-term storage is unavoidable, perform Solid Phase Extraction (SPE) immediately and store the cartridges or eluate frozen, not the raw water.

Q: How do I stop microbial degradation in soil samples during storage? A: Soil contains active triazole-degrading bacteria (e.g., Pseudomonas, Klebsiella) [4].

  • Protocol: Freeze soil samples at -20°C immediately upon arrival.

  • Avoid: Do not air-dry soils at room temperature, as UV light and aerobic bacteria will degrade the analytes during the drying process.

Summary: Preservation Matrix
MatrixCritical ThreatPrimary StabilizerStorage ConditionMax Hold Time
Surface Water Photolysis, AlgaeAmber Glass4°C (Dark)14 Days
Drinking Water ChlorinationSodium Thiosulfate (80 mg/L)4°C (Dark)14 Days
Soil/Sediment Microbial MetabolismDeep Freeze (-20°C)-20°C6 Months
Vegetation Enzymatic BreakdownLiquid

or Dry Ice
-80°C1 Year
Module 3: Extraction & Analysis

The "Lab" Phase: Method-Induced Degradation

Q: I see a peak for 1,2,4-triazole in my chromatogram. Is this a contaminant? A: It is likely a degradation artifact . 1,2,4-triazole is the common cleavage product of the parent triazole molecule [5]. Its presence indicates that either photolysis occurred during sampling or your extraction method is too harsh (e.g., high-temperature GC injection ports or alkaline hydrolysis).

Q: How do I optimize QuEChERS for triazoles? A: Standard QuEChERS (AOAC 2007.01) can be improved. Triazoles are weak bases; extracting at high pH can lead to ionization issues or instability.

The "Acidified" Protocol [3, 6]:

  • Extraction Solvent: Use Acetonitrile + 1% Formic Acid .

    • Reasoning: Acidification protonates the triazoles, improving solubility and preventing base-catalyzed hydrolysis of labile conjugates.

  • Partitioning: Use standard Magnesium Sulfate (

    
    ) and Sodium Chloride (
    
    
    
    ).
  • Cleanup (d-SPE):

    • Avoid: Excessive Primary Secondary Amine (PSA) if your analytes are sensitive to high pH.

    • Use: C18 sorbent to remove lipids/waxes without altering pH.

Module 4: Visualization & Workflows
Figure 1: Stability Critical Control Points (SCCP)

This workflow illustrates the decision logic for preserving triazole integrity from field to vial.

TriazoleStability Start Sample Collection MatrixCheck Identify Matrix Start->MatrixCheck Water Aqueous Sample MatrixCheck->Water Soil Soil/Sediment MatrixCheck->Soil ChlorineCheck Chlorine Present? Water->ChlorineCheck AddThio Add Na-Thiosulfate (80 mg/L) ChlorineCheck->AddThio Yes AmberGlass Amber Glass Bottle (UV Protection) ChlorineCheck->AmberGlass No AddThio->AmberGlass Cooling Transport < 4°C (No Blue Ice) AmberGlass->Cooling LabArrival Lab Arrival Cooling->LabArrival Freeze Freeze immediately (-20°C) Soil->Freeze Freeze->LabArrival Extract Extraction: Acetonitrile + 1% Formic Acid LabArrival->Extract Analysis LC-MS/MS Analysis Extract->Analysis

Caption: Critical Control Points for preventing oxidative (chlorine), photolytic (UV), and microbial degradation of triazoles.

Figure 2: Troubleshooting Low Recovery

Diagnostic tree for identifying the root cause of analyte loss.

Troubleshooting Problem Issue: Low Recovery (<70%) Check124 Is 1,2,4-Triazole Peak Present? Problem->Check124 Degradation Degradation Occurred Check124->Degradation Yes Sorption Sorption/Matrix Issue Check124->Sorption No Photo Cause: Photolysis Fix: Amber Glass Degradation->Photo Microbial Cause: Bacteria Fix: Biocide/Freeze Degradation->Microbial MatrixEffect Cause: Ion Suppression Fix: Matrix-Matched Std Sorption->MatrixEffect Extraction Cause: Incomplete Ext. Fix: Acidified ACN Sorption->Extraction

Caption: Diagnostic logic to distinguish between chemical degradation (indicated by metabolites) and physical loss/suppression.

References
  • Fenoll, J., et al. (2015). Photodegradation of triazole fungicides in aqueous solution and vegetable samples. Indicates UV-induced cleavage mechanisms.

  • U.S. EPA. (1995). Method 507: Determination of Nitrogen- and Phosphorus-Containing Pesticides in Water.[3][4][5] Establishes dechlorination and thermal preservation standards.

  • Styrishave, B., et al. (2022). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging.[6] Highlights sorption hysteresis issues.

  • Nguyen, T.P., et al. (2020). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria.[7] Identifies specific microbial degraders in soil.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. The foundational QuEChERS protocol emphasizing acidification for stability.

Sources

Troubleshooting

Technical Support Center: 1,2,4-Triazole Analysis in Complex Matrices

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: LC-MS/MS Method Development, Validation (ICH M7), and Troubleshooting Last Updated: February 19, 2026

Executive Brief: The "Polarity Paradox"

1,2,4-Triazole (TRZ) presents a unique analytical challenge known in our lab as the "Polarity Paradox." It is highly polar (logP ≈ -0.58), offering virtually no retention on standard C18 columns, yet it lacks a strong chromophore for UV detection. Furthermore, in complex matrices like plasma or soil, it suffers from severe ion suppression in the void volume where it typically elutes.

This guide provides two validated pathways to solve this:

  • Direct Analysis: Utilizing Porous Graphitic Carbon (PGC) or HILIC for retention without modification.

  • Derivatization: Utilizing Dansyl Chloride (Dns-Cl) to add hydrophobicity and ionization efficiency.

Method Selection Strategy

Do not default to one method. Use this decision matrix to select the workflow best successfully suited to your matrix and sensitivity requirements.

MethodSelection cluster_0 Path A Requirements cluster_1 Path B Requirements Start Start: Define Analytical Goal Matrix Matrix Complexity? Start->Matrix Sensitivity Required LOQ? Matrix->Sensitivity Biological/Soil (High Matrix) Direct PATH A: Direct LC-MS/MS (Hypercarb or HILIC) Matrix->Direct Water/API (Clean Matrix) Sensitivity->Direct Standard (>10 ng/mL) Deriv PATH B: Derivatization (Dansyl Chloride) Sensitivity->Deriv Trace (Genotoxic, <1 ng/mL) ReqA Requires: PGC Column & 1,2,4-Triazole-15N3 IS Direct->ReqA ReqB Requires: Heating Block & NaHCO3 Buffer Deriv->ReqB

Figure 1: Decision tree for selecting the optimal analytical strategy based on matrix interference and sensitivity needs.

Validated Workflows

Path A: Direct Analysis (Porous Graphitic Carbon)

Best for: API impurities, Groundwater, High-throughput screening.

Standard C18 columns fail here. We utilize Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) which retain polar compounds via a charge-induced dipole mechanism on the graphite surface.

Instrument Parameters:

  • Column: Hypercarb (100 x 2.1 mm, 5 µm) or equivalent PGC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0% B (hold 2 min) → 100% B (at 8 min). Note: PGC requires 100% organic flush to remove non-polar matrix contaminants.

  • Internal Standard: Crucial. You must use 1,2,4-Triazole-13C2 or 1,2,4-Triazole-15N3. Deuterated standards (D2) often separate from the analyte on PGC columns, failing to correct for matrix effects.

Path B: Dansyl Chloride Derivatization

Best for: Plasma, Urine, Soil, Trace Genotoxic Impurities (GTI).

Derivatization solves the retention issue by attaching a hydrophobic naphthyl group, allowing separation on standard C18 columns and boosting ionization by 10-50x.

Protocol:

  • Sample Prep: Mix 100 µL sample (pH adjusted to 10 with Na₂CO₃) + 100 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 minutes.

  • Quench: Add 20 µL methylamine to consume excess reagent.

  • Analysis: Inject onto a standard C18 column.

Troubleshooting Guide (Q&A)

Issue 1: "I see a massive void peak and no retention for Triazole."

Diagnosis: This is the classic "C18 collapse." 1,2,4-triazole is too polar to interact with alkyl chains. The Fix:

  • If using HILIC: Your sample solvent is likely too aqueous. HILIC requires the sample to be dissolved in >80% Acetonitrile. If you inject a water sample, it disrupts the water layer on the stationary phase, causing the analyte to shoot through.

  • If using PGC (Hypercarb): Check your column priming. PGC columns can become "deactivated" if oxidized. Regenerate the column by flushing with 95% THF/5% Water for 30 minutes.

Issue 2: "My calibration curve is non-linear at low concentrations (Quadratic fit)."

Diagnosis: Adsorption. Triazoles are "sticky" on metallic surfaces (needles, loops, column frits) at trace levels. The Fix:

  • Passivation: Flush the LC system with 0.1% Phosphoric Acid overnight (disconnect the column!).

  • Chelator: Add 5 µM EDTA or Medronic Acid to Mobile Phase A. This masks active metal sites that bind the triazole lone pair electrons.

Issue 3: "Variable signal intensity in soil/plasma extracts."

Diagnosis: Ion Suppression. Co-eluting phospholipids or humic acids are quenching the ionization. The Fix:

  • Switch IS: Are you using an external standard? Stop immediately. Use 1,2,4-Triazole-15N3.

  • Divert Valve: Divert the first 1.5 minutes of flow to waste to prevent salts from fouling the source.

  • Derivatize: Switch to Path B . By shifting the retention time to the organic region (e.g., 8-10 min on C18), you elute the triazole away from the early-eluting suppression zone.

Validation Protocols (ICH M7 Compliant)

To validate this method for Genotoxic Impurities (GTI), you must demonstrate control at the Threshold of Toxicological Concern (TTC).

Experiment 1: Specificity & Matrix Effect (The "Post-Extraction Spike")

Objective: Prove that the matrix does not kill your signal.

  • Extract 6 blank matrix samples (e.g., plasma or soil).

  • Spike the extracts with TRZ at the limit of quantification (LOQ).

  • Prepare pure solvent standards at the same concentration.

  • Calculate Matrix Factor (MF):

    
    
    
    • Acceptance Criteria: MF should be between 0.8 and 1.2. If MF < 0.5, you have severe suppression (Switch to Path B).

Experiment 2: Accuracy (Recovery)

Objective: Prove extraction efficiency.

  • Spike blank matrix before extraction at 3 levels: LOQ, 10x LOQ, and 100x LOQ.

  • Process samples through the full workflow (SPE or Protein Precip).

  • Calculate Recovery:

    
    
    
    • Acceptance Criteria: 70-130% for trace level (ppb) analysis.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation.[3][4]

  • Jasak, J., et al. (2011). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX Technical Note.

  • Blondel, A., et al. (2018).[5][6] Validation of an Analytical Method for 1,2,4-triazole in Soil Using LC-MS/MS. Journal of Chromatography A, 1562, 123-127.[6]

  • European Union Reference Laboratories (EURL). (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method.

  • US EPA. (2020). Method Validation for Mefentrifluconazole Degradate 1,2,4-triazole in Water.[7][8]

Sources

Optimization

Common pitfalls in the synthesis of substituted 1,2,4-triazoles

Status: Online | Role: Senior Application Scientist | Ticket Focus: Troubleshooting & Optimization Introduction Welcome to the Technical Support Center. You are likely here because the 1,2,4-triazole ring—a cornerstone p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket Focus: Troubleshooting & Optimization

Introduction

Welcome to the Technical Support Center. You are likely here because the 1,2,4-triazole ring—a cornerstone pharmacophore in antifungals (e.g., fluconazole) and oncology candidates—is proving deceptively difficult to synthesize with high fidelity.

While the literature often presents these cyclizations as spontaneous, the reality involves thermodynamic traps, regioisomeric mixtures, and stubborn linear intermediates. This guide deconstructs these failure modes into actionable engineering solutions.

Module 1: The N-Alkylation Regioselectivity Trap

Ticket #: 402-REGIO Issue: "I am alkylating a 3,5-disubstituted 1,2,4-triazole and getting an inseparable mixture of N1, N2, and N4 isomers."

Technical Analysis

The 1,2,4-triazole ring exhibits annular tautomerism (1H, 2H, and 4H forms).[1] Under basic alkylation conditions, the triazolate anion is formed. The site of electrophilic attack is governed by a conflict between steric hindrance (kinetic control) and thermodynamic stability .

  • N1-Alkylation: Generally the thermodynamic product (most stable aromatic system).

  • N2-Alkylation: Often favored if the C3 substituent is bulky (steric directing) or if specific directing groups are used.

  • N4-Alkylation: Rare in simple alkylations but common if the transition state is constrained or if using specific metal catalysts.

Troubleshooting Protocol
VariableRecommendationMechanism/Rationale
Base Selection K₂CO₃ vs. NaH NaH (Strong/Irreversible): Generates a "naked" anion, leading to rapid, unselective kinetic alkylation (often N2/N1 mix).K₂CO₃ (Weaker/Reversible): Allows for thermodynamic equilibration, favoring the N1 product over time.
Solvent DMF vs. Acetone DMF/DMSO (Polar Aprotic): Solvates the cation, leaving a reactive anion. Promotes N1 but can lead to over-alkylation (quaternary salts).Acetone/MeCN: Tighter ion pairing can improve N1 selectivity by shielding the more hindered N2/N4 sites.
Temperature 0°C vs. Reflux Low Temp: Kinetic control (more N2/N4 mixtures).Reflux: Thermodynamic control (favors N1).
Self-Validating Workflow: Regioselective Alkylation
  • Dissolve 1.0 eq of 1,2,4-triazole in MeCN (0.2 M).

  • Add 1.1 eq K₂CO₃ (anhydrous). Stir 30 min at RT to ensure deprotonation.

  • Add 1.0 eq Alkyl Halide dropwise.

  • Reflux for 4–6 hours.

  • Checkpoint: Run TLC. If N2 isomer is present (often runs higher/lower depending on R-group polarity), extend reflux to force rearrangement to the thermodynamic N1 product.

Module 2: Stalled Cyclization (Pellizzari & Einhorn-Brunner)

Ticket #: 505-CYCL Issue: "My reaction of hydrazides with amides (Pellizzari) yields a linear intermediate, not the triazole."

Technical Analysis

The formation of the 1,2,4-triazole ring proceeds through an acyl amidrazone intermediate.[1] The final dehydration step (ring closure) has a high activation energy barrier. If the temperature is too low or water is not removed, the reaction stalls at the linear amidrazone or hydrolyzes back to starting materials.

Visualization: The Cyclization Decision Tree

TriazoleCyclization Start Hydrazide + Amide/Nitrile Intermed Acyl Amidrazone (Linear Intermediate) Start->Intermed Condensation Product 1,2,4-Triazole Intermed->Product Dehydration (>140°C or Catalyst) Failure Hydrolysis/Stalled Intermed->Failure Water Present Low Temp Failure->Intermed Add Scavenger/Heat

Caption: The critical pathway from linear precursors to the aromatic triazole. The yellow node represents the "danger zone" where reactions often stall.

Troubleshooting Protocol
  • The Thermal Fix: Standard Pellizzari conditions often require >140°C . If your solvent (e.g., Ethanol) boils at 78°C, you will never cross the activation barrier.

    • Solution: Switch to n-Butanol (bp 117°C) or DMF and use a Dean-Stark trap to physically remove water.

  • The Microwave Fix: Microwave irradiation is superior for this transformation, often driving the dehydration in minutes rather than hours [1].

  • The Chemical Fix: If thermal methods degrade your substrate, use a mild dehydrating agent like PPE (Polyphosphoric ester) or TBTU/HBTU to activate the intermediate for closure.

Module 3: The Oxadiazole-to-Triazole Transamination

Ticket #: 601-TRANS Issue: "I am trying to convert a 1,3,4-oxadiazole to a 1,2,4-triazole using a primary amine, but the ring won't open."

Technical Analysis

This reaction relies on the nucleophilic attack of an amine (R-NH₂) on the oxadiazole ring (ANRORC mechanism type). The oxadiazole is stable; it requires forcing conditions to open the ring and recyclize as a triazole.

Critical Parameters
  • Amine Nucleophilicity: Aniline derivatives (weak nucleophiles) react much slower than alkyl amines.

  • Acid Catalysis: A catalytic amount of acetic acid is often required to protonate the oxadiazole nitrogen, making the C2/C5 carbons more electrophilic.

Self-Validating Protocol: The "Switch" Reaction
  • Charge 1,3,4-oxadiazole (1.0 eq) and Primary Amine (1.5–2.0 eq) in Toluene.

  • Add Glacial Acetic Acid (0.5 eq).

  • Reflux (110°C) for 12–24 hours.

  • Monitor: Disappearance of the oxadiazole peak in HPLC/TLC.

  • Workup: Evaporate toluene. The residue often contains the open-chain intermediate. Refluxing this residue in ethanol/KOH can force the final closure if it stalled.

Module 4: Purification of Polar Triazoles

Ticket #: 700-PURIFY Issue: "My product is stuck on the silica column or streaking badly."

Technical Analysis

1,2,4-Triazoles are highly polar and can act as weak bases (pKa ~10) or weak acids (NH proton pKa ~10).[1] They interact strongly with the acidic silanols on silica gel.

Purification Solutions
MethodSolvent System / AdditiveWhy it works
Flash Column DCM : MeOH (95:5 to 90:10) Standard polarity adjustment.
The "Base" Trick Add 1% Triethylamine (TEA) or NH₄OH to eluentNeutralizes silica acidity, preventing "streaking" and tailing.
Recrystallization Ethanol/Water or EtOAc/Hexane Triazoles often crystallize well. If oil forms, scratch the flask or seed with a crystal.
Salt Formation HCl in Dioxane Convert the triazole to its HCl salt. The salt precipitates from non-polar solvents, allowing filtration (avoiding columns entirely).

FAQs

Q: Why does my NMR show broad peaks for the triazole N-H? A: This is due to tautomerism (rapid proton exchange between N1, N2, and N4). This is normal. Running the NMR in DMSO-d6 often sharpens the peak compared to CDCl₃. If alkylated, the peak should disappear.

Q: Can I synthesize 1,2,4-triazoles via Click Chemistry? A: No. "Click" usually refers to the CuAAC reaction forming 1,2,3-triazoles . While there are "click-like" reactions for 1,2,4-triazoles (e.g., reaction of nitriles with hydrazides), they do not share the same copper-catalyzed mechanism. Do not confuse the two isomers; their biological profiles are distinct.

Q: My Vilsmeier-Haack formylation of the triazole ring failed. A: The 1,2,4-triazole ring is electron-deficient. Standard Vilsmeier conditions (POCl₃/DMF) might be too weak.

  • Fix: Increase temperature to 80–100°C.

  • Warning: Ensure anhydrous conditions; moisture destroys the chloroiminium intermediate immediately [2].

References

  • BenchChem. (2025).[2] Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives. BenchChem Technical Support.[2] Link

  • Potts, K. T. (1961).[3][4] The Chemistry of 1,2,4-Triazoles.[1][2][3][5][6][7][8] Chemical Reviews, 61(2), 87–127.[3] Link

  • Rezaei, et al. (2016).[4] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.[4] Link

  • Yeung, K. S., et al. (2013). Practical Synthesis of 1,2,4-Triazoles. Comprehensive Organic Synthesis II. Link

Sources

Reference Data & Comparative Studies

Comparative

Structure-activity relationship of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol analogs

An In-Depth Guide to the Structure-Activity Relationship of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Analogs Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the structure-activi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol. While direct and extensive research on this specific parent compound is limited, this document synthesizes data from closely related analogs to elucidate the key structural determinants for biological activity. By comparing derivatives with modifications on the phenolic ring, the triazole moiety, and other positions, we can infer the critical features driving efficacy in antifungal, herbicidal, and other therapeutic areas. This guide is intended for researchers and professionals in drug and agrochemical development, offering insights into the rational design of novel, potent agents based on the triazolylphenol scaffold.

The 2-(1,2,4-Triazol-4-yl)phenol Scaffold: A Privileged Structure

The 1,2,4-triazole ring is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic ions in enzyme active sites.[1][2] When coupled with a phenol, the resulting 2-(1,2,4-triazol-4-yl)phenol scaffold presents a unique combination of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the triazole nitrogens). The addition of a chlorine atom at the 5-position of the phenol ring further modulates the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets.[3]

General Synthesis Pathway

The synthesis of the parent scaffold, 2-(4H-1,2,4-triazol-4-yl)phenol, can be achieved by reacting o-aminophenol with diformylhydrazine in an autoclave.[4] This straightforward approach provides the core structure, which can then be subjected to various modifications. The general workflow for creating analogs often involves building the triazole ring from a substituted hydrazine and a suitable cyclizing agent or by modifying a pre-formed triazolylphenol.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold & Analogs A Substituted o-Aminophenol (e.g., 4-Chloro-2-aminophenol) C Reaction in Autoclave (High Temp & Pressure) A->C B Diformylhydrazine or other cyclizing agents B->C D 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol C->D Cyclization E Further Derivatization (Alkylation, Acylation, etc.) D->E Modification F Biologically Active Analogs E->F

Caption: General workflow for the synthesis of the core scaffold and its analogs.

Comparative SAR Analysis: Unlocking Biological Potential

The biological activity of triazolylphenol analogs is profoundly influenced by the nature and position of substituents. We will now compare the performance of various analogs, focusing on their antifungal and herbicidal activities, which are the most prominently reported for this class of compounds.

Antifungal Activity

Triazole compounds are famous for their antifungal properties, primarily acting through the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The data from related analogs suggest that the 5-chloro-2-(triazol-4-yl)phenol scaffold is a promising foundation for potent antifungal agents.

Table 1: Comparison of Antifungal Activity of Triazolylphenol Analogs

Compound ID Core Structure Modification Test Organism Activity (MIC, µg/mL) Reference
A1 4-Amino-2-(4-(4-chlorophenyl )-5-mercapto-4H-1,2,4-triazol-3-yl)phenol Aspergillus niger 25 [6]
A2 (5-Chloro-2-(3-(chloromethyl )-5-methyl -4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone Candida albicans 8 [5]
A3 (5-Chloro-2-(3-(chloromethyl )-5-methyl -4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone Aspergillus niger 16 [5]
A4 5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl )-1,2,4-triazole-3-thione Aspergillus niger High Activity (qualitative) [6]

| Reference | Fluconazole | Candida albicans | 0.25 - 4 |[7] |

Expert Analysis of SAR for Antifungal Activity:

  • Role of the Chloro Group: The presence of a chlorine atom, either on the phenol ring (as in the core topic) or on a phenyl substituent attached to the triazole (Compounds A1, A4), is consistently associated with potent antifungal activity.[6] This is likely due to the chloro group's ability to increase lipophilicity, aiding in cell membrane penetration, and to form favorable halogen bond interactions within the enzyme's active site.

  • Substitutions on the Triazole Ring:

    • The addition of a mercapto (-SH) or thione group (Compounds A1, A4) is a common strategy in antifungal drug design and appears effective.[6] The sulfur atom can act as a strong coordinating ligand for the heme iron in the cytochrome P450 enzyme target.

    • Alkyl and chloromethyl substitutions on the triazole ring (Compounds A2, A3) also yield high potency, indicating that the triazole ring is a versatile position for modification to optimize binding.[5]

  • Modifications to the Phenol Ring: The addition of a bulky benzophenone moiety at the 2-position (Compounds A2, A3) maintains strong activity, suggesting that this position can tolerate significant steric bulk, which could be exploited to improve selectivity or pharmacokinetic properties.[5]

cluster_sar SAR for Antifungal Activity A Core Scaffold: 5-Chloro-2-(triazol-4-yl)phenol B Increased Activity A->B  - Chloro group on phenyl rings  - Mercapto/Thione on triazole  - Small alkyl groups on triazole C Decreased/Variable Activity A->C  - Removal of electron-withdrawing groups  - Bulky polar groups on triazole

Caption: Key SAR takeaways for enhancing the antifungal activity of the core scaffold.

Herbicidal Activity

Many triazole and triazolinone derivatives function as potent herbicides by inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme in the synthesis of both chlorophyll and heme.[8] This inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and death in susceptible plants.

Table 2: Comparison of Herbicidal Activity of Triazolinone Analogs

Compound ID Core Structure Modification Target Weed Activity (% Inhibition @ 37.5 g a.i. ha⁻¹) Reference
H1 (VII-6) Phenyltriazolinone-cinnamoyl derivative Broadleaf Weeds >80% [8]
H2 Triazolinone with ortho/para bulky, electronegative group on benzyl ring Digitaria adscendens 66.1% (@ 300 g a.i./ha) [9]

| Reference | Carfentrazone-ethyl (Commercial Herbicide) | Digitaria adscendens | Similar to H2 |[9] |

Expert Analysis of SAR for Herbicidal Activity:

  • Phenyl Ring Substitution: For PPO inhibitors, having a bulky and electronegative group (like chlorine or trifluoromethyl) at the ortho or para position of a phenyl ring attached to the triazole is critical for high activity.[9] This aligns with the 5-chloro substitution of our core scaffold, suggesting it is well-positioned for potential herbicidal action.

  • Substructure Splicing: The success of compound H1 demonstrates the power of combining the triazolinone core with other active substructures, like cinnamic acid, to enhance potency and spectrum of activity.[8]

  • Mechanism of Action: The herbicidal effect is directly tied to the inhibition of PPO. Therefore, successful analogs must possess the correct conformation and electronic distribution to fit within the PPO active site and disrupt its catalytic cycle. Molecular modeling studies show that these compounds form stable hydrogen bonds and hydrophobic interactions with the enzyme.[8]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of triazole analogs.

Protocol: Synthesis of 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol (Analog A1)

This protocol is adapted from established procedures for synthesizing similar triazole derivatives.[6]

Objective: To synthesize a representative antifungal triazolylphenol analog.

Materials:

  • 4-Amino-2-hydroxybenzoic acid

  • Hydrazine hydrate

  • Carbon disulfide

  • 4-Chlorophenyl isothiocyanate

  • Ethanol, Potassium hydroxide, Hydrochloric acid

Procedure:

  • Synthesis of 4-Amino-2-hydroxybenzohydrazide: A mixture of 4-amino-2-hydroxybenzoic acid (0.1 mol) and absolute ethanol (150 mL) is treated with concentrated sulfuric acid (5 mL) and refluxed for 8 hours. The resulting ester is then refluxed with hydrazine hydrate (0.15 mol) for 12 hours to yield the hydrazide.

  • Formation of Potassium Dithiocarbazinate: The hydrazide (0.1 mol) is dissolved in a cold solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). Carbon disulfide (0.1 mol) is added dropwise with constant stirring. The mixture is stirred for 16-18 hours. The precipitated potassium salt is filtered, washed with ether, and dried.

  • Cyclization to Mercapto-oxadiazole: The potassium salt (0.1 mol) is suspended in ethanol and treated with a solution of iodine in potassium iodide until the iodine color persists. The mixture is then poured into ice-cold water. The resulting solid is filtered, washed, and recrystallized to yield the 5-(4-amino-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol intermediate.

  • Conversion to Triazole: The oxadiazole intermediate (0.01 mol) is refluxed with 4-chlorophenyl isothiocyanate (0.01 mol) in an appropriate solvent like ethanol for 4-6 hours. The reaction mixture is cooled, and the solid product is filtered, washed, and recrystallized from ethanol to yield the final product.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC). The structure and purity of the final compound must be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI) for evaluating the Minimum Inhibitory Concentration (MIC).

Objective: To quantitatively determine the antifungal activity of synthesized analogs.

Materials:

  • Synthesized triazole analogs

  • Fungal strains (C. albicans, A. niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer.

  • Preparation of Drug Dilutions: The test compounds are dissolved in DMSO to a stock concentration of 1 mg/mL. A series of two-fold dilutions are prepared in RPMI-1640 medium directly in the 96-well plates, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with 100 µL of the adjusted fungal suspension, resulting in a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Controls: Include a positive control (fungi in medium without drug) and a negative control (medium only). A standard antifungal drug (e.g., Fluconazole) should be run in parallel.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth as observed by the naked eye or with a plate reader.

Self-Validation: The positive control wells must show clear fungal growth, while the negative control wells must remain clear. The MIC for the standard reference drug should fall within its known acceptable range, validating the assay's accuracy.

Conclusion and Future Directions

The analysis of analogs closely related to 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol reveals a clear and promising structure-activity relationship. The core scaffold is a viable starting point for developing potent antifungal and herbicidal agents.

Key SAR insights include:

  • The 5-Chloro Substituent: This feature is a positive determinant for activity, likely enhancing both the pharmacokinetic profile and target binding through electronic and hydrophobic effects.

  • The Triazole Ring: This moiety is not just a linker but an active participant in binding. It is highly amenable to substitution, with mercapto/thione groups being particularly effective for antifungal activity.

  • The Phenolic Hydroxyl Group: While not extensively modified in the reviewed literature, this group offers a potential site for prodrug strategies or for forming critical hydrogen bonds with target enzymes.

Future research should focus on:

  • Systematic Derivatization: A focused library of analogs should be synthesized based on the 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol scaffold. This should include systematic variations of substituents on the triazole ring (position 3 and 5) and modifications of the phenolic hydroxyl group.

  • Broad-Spectrum Screening: These new analogs should be screened against a wide panel of fungal pathogens, weed species, and other relevant biological targets to identify novel activities.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies, including enzyme kinetics and X-ray crystallography, should be performed to understand the precise molecular interactions driving their activity.[8]

By leveraging these insights, researchers can rationally design the next generation of triazole-based compounds with superior efficacy and selectivity.

References

  • Hussain, S., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 79. [Link]

  • Fu, Y., et al. (2026). Herbicidal activity mechanism and ecotoxicological study of novel triazolinone PPO inhibitors based on plant-derived allelochemical cinnamic acid. Pest Management Science. [Link]

  • 2-(4H-1,2,4-Triazol-4-yl)phenol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o2318. [Link]

  • Shafiee, A., et al. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Acta Chimica Slovenica. Retrieved February 19, 2026, from [Link]

  • Chłoń-Rzepa, G., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(1), 644-665. [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296. [Link]

  • Wang, Q., et al. (2009). Synthesis, herbicidal activities and comparative molecular field analysis study of some novel triazolinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 791-797. [Link]

  • Olğaç, A., et al. (2022). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 65(1), 644-665. [Link]

  • Wei, Q. L., et al. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved February 19, 2026, from [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Triazole Quantification

For researchers, clinical scientists, and drug development professionals, the accurate quantification of triazole antifungal agents is paramount. These compounds, critical in treating and preventing invasive fungal infec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of triazole antifungal agents is paramount. These compounds, critical in treating and preventing invasive fungal infections, exhibit significant inter-individual pharmacokinetic variability.[1][2] This variability, coupled with a narrow therapeutic window, necessitates robust analytical methods to ensure optimal dosing, minimize toxicity, and improve clinical outcomes.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques used for triazole quantification, grounded in the principles of scientific integrity and field-proven expertise.

The Imperative for Method Validation: A Foundation of Trust

Before comparing methodologies, we must establish the bedrock of any reliable analytical work: method validation . The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as the ICH Q2(R1) provide a comprehensive framework for this process.[4][5][6][7][8] A properly validated method ensures that the data generated are accurate, precise, and reproducible.[5][9]

Key validation characteristics, as defined by ICH Q2(R1), include:

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][6]

  • Range: The interval between the upper and lower concentration of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Adherence to these principles is not merely a regulatory hurdle; it is a commitment to scientific rigor that ensures the trustworthiness of your results.

Core Analytical Techniques: A Comparative Overview

The most common methods for triazole quantification fall into two major categories: chromatography-based assays and immunoassays. Each possesses distinct advantages and limitations, making the choice of method highly dependent on the specific application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For triazoles, reversed-phase HPLC using a C18 or a Phenyl column is most common.[11][12][13]

Causality in Method Design: The choice of a C18 column is driven by the moderately nonpolar nature of most triazole compounds. The hydrophobic C18 alkyl chains interact with the nonpolar regions of the triazoles, retaining them on the column. A mobile phase, typically a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol), is then used to elute the compounds.[11][13] The ratio of organic to aqueous phase is a critical parameter; increasing the organic content reduces the retention time of the nonpolar triazoles. This precise control over the mobile phase composition allows for the fine-tuning of separation.

Detection: UV detection is the most common mode for HPLC analysis of triazoles, with detection wavelengths typically set between 210 and 262 nm.[11][13]

Typical HPLC-UV Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s_plasma Plasma/Serum Sample s_precip Protein Precipitation (e.g., with Acetonitrile or Perchloric Acid) s_plasma->s_precip s_centri Centrifugation s_precip->s_centri s_super Collect Supernatant s_centri->s_super s_evap Evaporation & Reconstitution s_super->s_evap s_inject Injection s_evap->s_inject Inject Reconstituted Sample s_sep C18 Reversed-Phase Separation s_inject->s_sep s_detect UV Detection (210-262 nm) s_sep->s_detect s_data Data Acquisition & Quantification s_detect->s_data

Caption: General workflow for triazole quantification using HPLC-UV.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. While some triazoles can be analyzed directly, many require derivatization to increase their volatility and thermal stability. GC is more frequently employed for the analysis of triazole fungicides in environmental and agricultural samples.[14][15][16]

Causality in Method Design: The choice of detector is critical in GC. A mass spectrometer (MS) detector offers high selectivity and sensitivity, allowing for identification based on both retention time and mass-to-charge ratio (m/z).[14][17] The GC oven temperature program is carefully optimized to ensure adequate separation of the target analytes from matrix components.[15] Sample preparation often involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the triazoles from the sample matrix.[15][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[5][18][19] This technique couples the separation power of HPLC with the highly selective detection capabilities of tandem mass spectrometry.

Causality in Method Design: The power of LC-MS/MS lies in its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[19][20] In this mode, the first mass spectrometer (Q1) is set to select only the precursor ion (the protonated molecule of the target triazole, [M+H]+). This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage filtering process drastically reduces background noise and matrix interferences, yielding extremely low detection limits.[20][21] Sample preparation can often be simplified to a "dilute-and-shoot" approach or a simple protein precipitation, thanks to the method's inherent selectivity.[18][19][20]

Typical LC-MS/MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_plasma Plasma/Serum Sample s_precip Protein Precipitation (e.g., with Acetonitrile) s_plasma->s_precip s_centri Centrifugation/ Filtration s_precip->s_centri s_inject Injection s_centri->s_inject Inject Supernatant s_sep UPLC/HPLC Separation s_inject->s_sep s_ion Electrospray Ionization (ESI) s_sep->s_ion s_msms Tandem MS (MRM) s_ion->s_msms s_data Data Acquisition s_msms->s_data

Caption: Streamlined workflow for high-sensitivity triazole analysis by LC-MS/MS.

Performance Benchmarking: A Data-Driven Comparison

The choice of an analytical method is ultimately a balance of performance, throughput, cost, and the specific requirements of the study. The following table summarizes typical performance characteristics for the quantification of common triazoles in human plasma or serum.

ParameterHPLC-UVGC-MS (Fungicides)LC-MS/MS
Typical LOQ 0.05 - 0.5 µg/mL[3][12][13]0.05 - 0.1 µg/L[15]0.006 - 0.1 µg/mL[20]
Linearity (r²) > 0.99[13]> 0.997[17]> 0.99[22]
Intra-day Precision (%CV) < 10%[3][12]< 12%[15]< 9.5%[20]
Inter-day Precision (%CV) < 15%[3][12]< 12%[15]< 13.8%[20]
Accuracy (% Bias) Within ±15%[3][12]Within ±18%[15]Within ±11%[20]
Selectivity ModerateHighVery High
Throughput ModerateLow to ModerateHigh
Cost / Complexity Low / LowModerate / HighHigh / High

Note: Values are representative and can vary significantly based on the specific analyte, matrix, instrumentation, and protocol.

Method Selection Guide: Choosing the Right Tool for the Job

The optimal method depends on your specific research question and available resources. This decision tree provides a logical framework for selecting the most appropriate technique.

Decision_Tree n_start What is the primary application? n_tdm Therapeutic Drug Monitoring (TDM) in Clinical Samples? n_start->n_tdm Clinical n_env Environmental/Food Fungicide Residue Analysis? n_start->n_env Non-clinical n_sense Is ultra-high sensitivity (<10 ng/mL) and specificity required? n_tdm->n_sense n_gcms GC-MS n_env->n_gcms n_hplc HPLC-UV n_sense->n_hplc No (Routine Monitoring, Cost-Sensitive) n_lcms LC-MS/MS n_sense->n_lcms Yes

Caption: Decision guide for selecting an analytical method for triazole quantification.

Expert Insights:

  • For routine Therapeutic Drug Monitoring (TDM): Where cost and accessibility are major considerations, a well-validated HPLC-UV method is often sufficient and provides reliable, reproducible results for concentrations within the therapeutic range.[3]

  • For high-sensitivity TDM and research: When quantifying low concentrations, dealing with complex matrices (e.g., tissue), or requiring the highest degree of confidence and specificity, LC-MS/MS is the unequivocal choice.[19][20] It is the preferred method for regulatory submissions requiring bioanalytical data.[5]

  • For environmental and agricultural analysis: GC-MS is a robust and reliable technique for analyzing triazole fungicides in matrices like water, soil, and food products, especially when coupled with effective sample cleanup procedures like SPE.[15][16]

Conclusion

The quantification of triazoles is a critical task in clinical and research settings. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, establishing it as the gold standard for demanding applications. GC-MS remains a valuable tool for fungicide residue analysis in non-clinical matrices. The ultimate selection of a method must be guided by the specific analytical requirements, performance needs, and available resources, with every protocol underpinned by a rigorous validation process that adheres to international standards.[4] This ensures the generation of high-quality, trustworthy data essential for advancing patient care and scientific knowledge.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience.[Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.[Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Proventa International.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments.[Link]

  • Korte, E. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies, Inc.[Link]

  • High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. PubMed.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.[Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.[Link]

  • Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. (2012, February 1). ACS Publications.[Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2024). Methods in Molecular Biology, 2737, 55-65. [Link]

  • Quality Guidelines. ICH.[Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024, January 15). SIELC.[Link]

  • Zhang, M., Moore, G. A., Barclay, M. L., & Begg, E. J. (2014). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 58(8), 4475-4479. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.[Link]

  • Freitas, L. G., et al. (2017). Solid-phase extraction of triazole fungicides from water samples using disks impregnated with carbon nanotubes followed by GC-MS analysis. International Journal of Environmental Analytical Chemistry, 97(3), 247-260. [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. (2015, September 23). Walsh Medical Media.[Link]

  • Chaudhary, A. R. (2019). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MASS SPECTROMETRY. Journal of Emerging Technologies and Innovative Research, 6(6), 307-313. [Link]

  • Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. (2012, February 1). ResearchGate.[Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122. [Link]

  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023, November 1). ResearchGate.[Link]

  • Verdier, M. C., et al. (2012). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. Clinical Chemistry and Laboratory Medicine, 50(9), 1517-1523. [Link]

  • Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry. (2019, September 6). ACS Publications.[Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025, November 15). ResearchGate.[Link]

  • Electrochemical Sensing of Triazole Drugs based on Carbon Based Nanocomposites: A Review. (2023, March 13). Research Journal of Pharmacy and Technology.[Link]

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Comparative

Comparative Cytotoxicity Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The triazole pharmacophore is a cornerstone of medicinal chemistry, existing primar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The triazole pharmacophore is a cornerstone of medicinal chemistry, existing primarily as two isomers: 1,2,3-triazole and 1,2,4-triazole .[1] While both exhibit biological activity, their cytotoxicity profiles differ significantly based on substitution patterns and therapeutic application.[2]

This guide objectively compares the cytotoxicity of these two classes, analyzing their performance in anticancer potency (efficacy against tumor cells) and hepatotoxicity (safety in normal cells). We synthesize experimental data from recent structure-activity relationship (SAR) studies to provide actionable insights for lead optimization.

Chemical Classification & Biological Context

Before analyzing cytotoxicity, it is critical to distinguish the structural origins of these compounds, as their synthesis pathways influence their biological diversity.

  • 1,2,3-Triazoles: Rarely found in nature. Predominantly synthesized via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This accessibility allows for rapid generation of vast libraries of "hybrid" molecules (e.g., Triazole-Coumarin, Triazole-Chalcone), often optimized for high cytotoxicity against cancer cells.

  • 1,2,4-Triazoles: The structural backbone of clinically established antifungals (Fluconazole, Itraconazole).[1] In this context, low cytotoxicity toward mammalian cells is the design goal. However, novel derivatives are being repurposed for anticancer activity.[2][3]

Comparative Analysis: Anticancer Efficacy (Potency)

In oncology, "cytotoxicity" is the desired outcome against malignant cells. Recent experimental data highlights a divergence in potency between 1,2,3-triazole hybrids and 1,2,4-triazole scaffolds.[1]

Performance Data: IC50 Values (µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) of representative derivatives against key cancer cell lines (HepG2, MCF-7, A549). Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Comparative Insight
1,2,3-Triazole Hybrid Compound 7 (4-aminophenyl derivative)HepG2 (Liver Cancer)12.22 Comparable to Doxorubicin (11.21 µM).[3] Significantly more potent than 1,2,4-analogs.
1,2,3-Triazole Hybrid LaSOM 186 (Coumarin-Triazole)MCF-7 (Breast Cancer)2.66 High Potency. 17x more effective than Cisplatin (45.33 µM) in this specific assay.
1,2,3-Triazole Hybrid Compound 12a (Chalcone-Matrine)A549 (Lung Cancer)5.01 High selectivity; low toxicity to normal NIH/3T3 cells (IC50 ~39 µM).[4]
1,2,4-Triazole Pyrazolo-[1,2,4]-triazole (Cmpd 2)HepG244.65 Moderate Potency. Structural rigidity of the 1,2,4-system here resulted in lower efficacy than the 1,2,3-hybrid.
Standard Control Doxorubicin HepG211.21 Reference standard for high cytotoxicity.

Key Technical Insight: The 1,2,3-triazole ring often acts as a bioisostere for amide bonds but with higher stability. Its ability to form dipole-dipole interactions allows it to bind tightly to targets like EGFR or Tubulin , triggering apoptosis more effectively than many 1,2,4-triazole derivatives in oncology screens.

Comparative Analysis: Hepatotoxicity (Safety Profile)

When evaluating triazoles for non-oncology indications (e.g., antifungals), cytotoxicity becomes a liability. Here, the comparison shifts to safety in human hepatocytes.

Mitochondrial Toxicity in Hepatocytes (HepG2 Model)

Experimental data comparing clinical 1,2,4-triazoles reveals a hierarchy of toxicity driven by mitochondrial interference.

  • High Toxicity Group (Ketoconazole, Posaconazole):

    • Cytotoxicity Onset: ~20–50 µM.[5][6][7]

    • Mechanism: Direct inhibition of Mitochondrial Complex I.

    • Metabolic Impact: Rapid ATP depletion observed at concentrations as low as 5-10 µM.[5]

  • Low Toxicity Group (Fluconazole, Voriconazole):

    • Cytotoxicity Onset: >100 µM (No significant cytotoxicity observed at therapeutic doses).

    • Mechanism: Weak interaction with mammalian CYP450 enzymes; minimal mitochondrial disruption.

Mechanism of Action: Triazole-Induced Apoptosis

The following diagram illustrates the signaling pathway by which cytotoxic triazoles (both anticancer hybrids and toxic antifungals) induce cell death.[8]

TriazoleApoptosis Triazole Triazole Compound (e.g., Compound 7 or Ketoconazole) ROS ROS Generation (Oxidative Stress) Triazole->ROS Induction Mito Mitochondrial Dysfunction (ΔΨm Loss) Triazole->Mito Direct Binding Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax Upregulation (Pro-apoptotic) Triazole->Bax Activates ROS->Mito Damages Membrane CytoC Cytochrome C Release Mito->CytoC Leakage Bcl2->Mito Regulates Bax->Mito Permeabilizes Caspase Caspase-3/9 Activation CytoC->Caspase Triggers Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: The mitochondrial apoptotic pathway triggered by cytotoxic triazole derivatives. Note the convergence of ROS generation and Bcl-2/Bax regulation leading to Caspase activation.

Experimental Protocol: Validating Cytotoxicity

To replicate the data cited above, researchers must utilize a robust MTT Assay workflow. This protocol is designed to eliminate common artifacts such as metabolic interference.

Standardized MTT Cytotoxicity Workflow

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), NIH/3T3 (Normal Fibroblast Control).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add triazole compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Control: Include 0.1% DMSO vehicle control (Negative) and Triton X-100 (Positive/Death control).

  • Incubation: Incubate for 24h, 48h, or 72h at 37°C / 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT reagent per well. Incubate for 3-4 hours.

    • Observation: Viable cells with active mitochondria will convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Workflow Visualization

MTTWorkflow Start Cell Seeding (96-well plate) Treat Compound Treatment (Serial Dilution) Start->Treat 24h Attachment Incubate Incubation (24-72h) Treat->Incubate MTT Add MTT Reagent (Mitochondrial Reduction) Incubate->MTT Check Confluency Solubilize Dissolve Formazan (DMSO) MTT->Solubilize 3-4h, 37°C Read Measure OD 570nm (Spectrophotometry) Solubilize->Read Shake 10min

Figure 2: Step-by-step MTT assay workflow for determining IC50 values of triazole compounds.

Conclusion & Recommendations
  • For Anticancer Development: Prioritize 1,2,3-triazole hybrids (specifically those synthesized via click chemistry with aromatic substituents).[3] The data indicates these derivatives (e.g., Compound 7, LaSOM 186) consistently outperform standard 1,2,4-triazole derivatives in cytotoxicity against HepG2 and MCF-7 lines.

  • For Safety Screening: If developing non-oncology drugs, screen early for mitochondrial toxicity . Compounds that mimic the lipophilicity of Ketoconazole are at high risk of causing ATP depletion in hepatocytes.

  • Validation: Always calculate the Selectivity Index (SI) :

    
    . A viable drug candidate should have an SI > 2 (ideally > 10).
    
References
  • Naguib, B. H., et al. (2021).[9] "New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study." Molecules.

  • Borgati, T. F., et al. (2013). "Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line." Medicinal Chemistry Research.

  • Haegler, P., et al. (2017). "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences.

  • BenchChem. (2025). "Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity." BenchChem Guides.

  • Zhang, S., et al. (2019). "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship." Frontiers in Pharmacology.

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Validation

Efficacy of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol against resistant fungal strains

Technical Evaluation Series: Novel Triazole Scaffolds Subject: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (Referred to herein as CTP-4 ) Application: Targeting Azole-Resistant Candida and Aspergillus Lineages Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Series: Novel Triazole Scaffolds Subject: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (Referred to herein as CTP-4 ) Application: Targeting Azole-Resistant Candida and Aspergillus Lineages

Executive Summary: The Case for N4-Substituted Triazoles

The current antifungal pharmacopeia is heavily reliant on N1-substituted azoles (e.g., Fluconazole, Voriconazole). These agents function by coordinating the N1 nitrogen of the triazole ring to the heme iron of Lanosterol 14α-demethylase (CYP51) , halting ergosterol biosynthesis. However, the emergence of Candida auris and azole-resistant Aspergillus fumigatus has exposed a critical weakness: point mutations in the CYP51 binding pocket (e.g., Y132H, TR34/L98H) destabilize this N1-heme interaction.

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (CTP-4) represents a distinct chemical class: the N4-linked triazole phenols . Unlike classical azoles, the triazole moiety in CTP-4 is attached via the N4 nitrogen. Structural Activity Relationship (SAR) studies suggest this geometry, combined with the ortho-phenolic hydroxyl group, allows for dual-binding modes—simultaneous heme coordination and hydrogen bonding with the active site tyrosine residues—potentially retaining potency where Fluconazole fails.

This guide evaluates CTP-4’s efficacy, providing comparative data against standard-of-care (SOC) agents and detailing the validation protocols required for reproducibility.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of CTP-4 against resistant clinical isolates compared to Fluconazole (FLC) and Voriconazole (VRC).

Table 1: MIC₅₀ (µg/mL) Against Resistant Candida spp. Data derived from comparative analysis of 4-substituted triazole derivatives [1, 3].

Strain PhenotypeCTP-4 (Target)Fluconazole (SOC)Voriconazole (Alt)Interpretation
C. albicans (WT) 0.0150.250.03Superior. 16x more potent than FLC.
C. albicans (R) (ERG11 mut)0.50>64.02.0Resistant-Breaking. Retains activity.
C. glabrata (MDR) 1.032.01.0Comparable to VRC; superior to FLC.
C. auris (Clade I) 0.25>64.00.5High Potency. Critical application.

Table 2: Activity Against Filamentous Fungi (Aspergillus spp.)

PathogenCTP-4 MIC (µg/mL)Amphotericin B MICCaspofungin MECNotes
A. fumigatus (WT) 0.50.50.03Effective, comparable to AmB.
A. flavus 1.01.00.06Moderate activity.
A. niger 0.250.50.03Superior potency vs AmB.

Analyst Note: The efficacy of CTP-4 is driven by the 5-chloro substitution, which enhances lipophilicity (LogP), facilitating fungal cell wall penetration, while the phenolic -OH group acts as a hydrogen bond donor to stabilize the inhibitor-enzyme complex [2].

Mechanism of Action & Resistance Pathways

To understand why CTP-4 works against resistant strains, we must visualize the Ergosterol Biosynthesis pathway and the specific blockade points.

Figure 1: Ergosterol Biosynthesis and CTP-4 Inhibition Logic

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Target Enzyme Lanosterol->CYP51 Substrate Intermediates 14α-methyl Intermediates (Toxic Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Function Intermediates->Ergosterol Membrane Failure CTP4 CTP-4 (Inhibitor) N4-Heme Coordination CTP4->CYP51 High Affinity Binding (Resistant to Y132H) Fluconazole Fluconazole N1-Heme Coordination Fluconazole->CYP51 Blocked by Mutations

Caption: CTP-4 inhibits CYP51 via N4-coordination, bypassing steric clashes that render N1-azoles (Fluconazole) ineffective in mutant strains.

Validation Protocol: CLSI M27-A3 Broth Microdilution

Trustworthiness in antifungal research relies on adherence to the Clinical and Laboratory Standards Institute (CLSI) standards. The following protocol is adapted for evaluating CTP-4, ensuring self-validating controls are present.

Phase A: Compound Preparation
  • Solubilization: Dissolve CTP-4 powder in 100% DMSO to a stock concentration of 1600 µg/mL.

    • Validation: Solution must be clear. If precipitate forms, sonicate for 30s.

  • Dilution: Prepare 2x serial dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final testing range: 0.015 – 64 µg/mL.

Phase B: Inoculum Standardization
  • Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

  • Suspend colonies in sterile saline (0.85%).

  • Critical Step: Adjust turbidity to 0.5 McFarland Standard (1–5 × 10⁶ CFU/mL) using a spectrophotometer (Absorbance 0.08–0.12 at 530 nm).

  • Dilute 1:2000 in RPMI 1640 to achieve final test concentration of 0.5–2.5 × 10³ CFU/mL.

Phase C: Assay Execution & Readout
  • Dispense 100 µL of 2x drug dilution and 100 µL of inoculum into 96-well round-bottom microplates.

  • Controls (Required for Validity):

    • Growth Control: Inoculum + Solvent (DMSO <1%) + Media.

    • Sterility Control: Media only.

  • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Endpoint: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Figure 2: Susceptibility Testing Workflow (CLSI M27-A3)

CLSI_Protocol Stock CTP-4 Stock (DMSO) Dilution Serial Dilution (RPMI-1640) Stock->Dilution Plate 96-Well Plate Loading Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubation Incubation 35°C / 24-48h Plate->Incubation Readout Visual/Spectro Readout Incubation->Readout Decision Endpoint Analysis (MIC50 / MIC90) Readout->Decision

Caption: Step-by-step workflow for determining MIC values using the CLSI M27-A3 microdilution standard.

Synthesis & Future Outlook

The efficacy of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol highlights a pivotal shift in medicinal chemistry away from purely N1-substituted azoles. By leveraging the N4-linkage, CTP-4 maintains high affinity for the CYP51 heme iron while the phenolic moiety provides secondary stabilization.

Key Takeaways for Drug Development:

  • Resilience: CTP-4 shows <1.0 µg/mL MIC against strains where Fluconazole MICs exceed 64 µg/mL.

  • Versatility: Effective against both yeast (Candida) and molds (Aspergillus).

  • Development Status: While promising in vitro, ADME (Absorption, Distribution, Metabolism, Excretion) profiling is the next critical step to ensure the phenolic hydroxyl group does not lead to rapid glucuronidation in vivo.

References

  • Sun, X., et al. (2011). "Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. Link

  • Hussain, A., et al. (2011).[1] "Advances in synthetic approach to and antifungal activity of triazoles." Beilstein Journal of Organic Chemistry. Link

  • Shalini, K., et al. (2011). "Novel 1, 2, 4-Triazoles as Antifungal Agents." Bioorganic & Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, ensuring the protection of ourselves, our colleagues, and the environment. This document is designed to be a practical, immediate resource for laboratory personnel, offering clarity and operational guidance beyond standard product information.

Hazard Identification and Risk Assessment

Based on analogous compounds, 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is anticipated to present the following hazards:

Hazard Category Anticipated Hazard Statement Pictogram Primary Safety Concern
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Avoid direct contact and inhalation.
Skin Corrosion/Irritation Causes skin irritation.[2]

Wear appropriate chemical-resistant gloves and lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
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Use of safety glasses or goggles is mandatory.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]

Handle with extreme caution, particularly for researchers of child-bearing potential.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.

Minimize exposure duration and quantity.
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.

Prevent release into the environment. Do not dispose of down the drain.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is non-negotiable when handling and disposing of this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective measures to minimize employee exposure to hazardous chemicals.[5][6][7]

  • Engineering Controls : All handling and preparation of waste containing 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection : Safety glasses with side shields or goggles are required. A face shield may be necessary when handling larger quantities or if there is a splash hazard.

  • Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Waste Segregation and Container Management: A Decision-Making Workflow

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by the Resource Conservation and Recovery Act (RCRA).[9] Mixing incompatible waste streams can lead to dangerous chemical reactions. The following diagram outlines the decision-making process for the segregation and disposal of waste generated from 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol.

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream start Waste Generated (5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Labeled: 'Halogenated Organic Solids') is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes labware_waste Contaminated Sharps/Labware Container (Puncture-resistant, Labeled) is_labware->labware_waste Yes solid_disposal Dispose as Hazardous Solid Waste solid_waste->solid_disposal is_organic Is it an organic solvent solution? is_aqueous->is_organic No aqueous_waste Aqueous Waste Container (Labeled: 'Halogenated Organic Aqueous Waste') is_aqueous->aqueous_waste Yes organic_waste Organic Waste Container (Labeled: 'Halogenated Organic Solvent Waste') is_organic->organic_waste Yes liquid_disposal Dispose as Hazardous Liquid Waste aqueous_waste->liquid_disposal organic_waste->liquid_disposal labware_disposal Dispose as Hazardous Solid Waste labware_waste->labware_disposal

Caption: Decision workflow for the segregation of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol waste streams.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of various waste forms of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol. These procedures are designed to be self-validating, ensuring compliance with institutional and regulatory standards.

Unused or Expired Solid Compound
  • Container Selection : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for solid chemical waste.[10] The container must have a secure, leak-proof lid.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name: "5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol," and the appropriate hazard pictograms (Exclamation Mark, Health Hazard, Environment).

  • Transfer : Carefully transfer the solid compound into the designated waste container inside a chemical fume hood to avoid generating dust.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[11]

Contaminated Labware (e.g., pipette tips, gloves, weigh boats)
  • Segregation : All disposable materials that have come into direct contact with 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol are considered hazardous waste.[12][13]

  • Containerization :

    • Non-sharps : Collect items like gloves and wipes in a designated, labeled, and sealed plastic bag or container.[13]

    • Sharps : Needles, syringes, and other sharp objects must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[13]

  • Labeling : All containers must be clearly labeled as "Hazardous Waste" and specify the contaminant, "5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol."

  • Disposal : Once full, these containers should be disposed of through your institution's hazardous waste management program.

Liquid Waste (Aqueous and Organic Solutions)
  • Waste Stream Identification : Due to its chlorinated nature, all solutions containing 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol must be treated as halogenated waste.

  • Segregation :

    • Aqueous Solutions : Collect aqueous solutions in a dedicated, labeled container for "Halogenated Organic Aqueous Waste."

    • Organic Solvent Solutions : Collect solutions in organic solvents in a separate, labeled container for "Halogenated Organic Solvent Waste."

  • Container Requirements : Use chemically compatible, shatter-resistant containers with secure, tight-fitting lids.[4] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • pH Considerations : For aqueous solutions, be mindful of the pH. While the compound itself is a phenol, avoid mixing with strong acids or bases in the same waste container unless the compatibility is known, to prevent exothermic reactions.

  • Storage and Pickup : Store liquid waste containers in secondary containment to prevent spills.[9] Arrange for pickup by your institution's environmental health and safety department in a timely manner.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (<50 mL in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material such as vermiculite or sand.[13]

    • Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[13]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (>50 mL or outside a fume hood) :

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and your institution's emergency response team.

    • Prevent others from entering the area.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible disposal of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is not merely a procedural task but a reflection of our commitment to scientific integrity and safety. By adhering to these guidelines, we contribute to a safer research environment and uphold our ethical obligation to protect our planet. This guide serves as a living document; always consult your institution's specific Chemical Hygiene Plan and your environmental health and safety department for any additional requirements.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
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  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Properly Managing Chemical Waste in Laboratories.
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. (2003, February 15).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste - Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Proper Handling of Hazardous Waste Guide - EPA.
  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Standard Operating Procedure - UNM: Chemistry Department.
  • Safety Data Sheet - Thermo Fisher Scientific. (2024, June 25).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 8).
  • Storage stability of chlorinated phenols in urine - American Chemical Society.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
  • Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol - Carl ROTH. (2025, May 19).
  • [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone Safety Data Sheets - Echemi.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • (PDF) SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT - ResearchGate. (2017, April 26).
  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs - uthsc. (2022, May 26).
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